7-Aminoclonazepam-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRPWRJTGLSSV-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043046 | |
| Record name | 7-Aminoclonazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125070-96-4 | |
| Record name | 7-Aminoclonazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125070-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Aminoclonazepam-d4 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 7-Aminoclonazepam-d4, a key analytical standard in pharmacokinetic and toxicological studies of the benzodiazepine (B76468) clonazepam.
Core Data Presentation
Quantitative data for this compound is summarized in the table below, offering a clear reference for its physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 1215070-96-4 | [1][2] |
| Molecular Formula | C₁₅H₈D₄ClN₃O | [1][2] |
| Molecular Weight | 289.75 g/mol | [3][4] |
| Formal Name | 7-amino-5-(2-chlorophenyl-3,4,5,6-d4)-1,3-dihydro-2H-benzo[e][1][5]diazepin-2-one | |
| Synonym | 7-ACLO-d4 | [1][2] |
| Purity | ≥98% | [1] |
| Formulation | A neat solid or a solution in acetonitrile | [1][2] |
Metabolic Pathway of Clonazepam
Clonazepam undergoes extensive metabolism in the liver, primarily through the reduction of its 7-nitro group to form the major metabolite, 7-aminoclonazepam (B1198261). This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[6][7] 7-aminoclonazepam can then be further metabolized via N-acetylation.[7] Due to its longer detection window compared to the parent drug, 7-aminoclonazepam is a critical biomarker for assessing clonazepam use.[7]
Experimental Protocols: Quantification of 7-Aminoclonazepam
This compound serves as an ideal internal standard for the accurate quantification of 7-aminoclonazepam in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][8]
Objective: To determine the concentration of 7-aminoclonazepam in a biological sample (e.g., urine, serum, plasma).
Methodology:
-
Sample Preparation:
-
A known amount of the internal standard, this compound, is added to the biological sample.
-
The sample is then subjected to a sample preparation technique such as solid-phase extraction (SPE) to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into an LC-MS/MS system.
-
The analyte (7-aminoclonazepam) and the internal standard (this compound) are separated chromatographically and then detected by the mass spectrometer.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Key Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
This guide provides a foundational understanding of this compound, its properties, metabolic context, and application in analytical methodologies. For specific applications, further method development and validation are essential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound solution | 1215070-96-4 | QYB07096 [biosynth.com]
- 4. This compound - Bioware Scientific. [biowaresci.com]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. painphysicianjournal.com [painphysicianjournal.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Aminoclonazepam-d4
This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Aminoclonazepam-d4, a deuterated isotopologue of the primary metabolite of clonazepam. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics, analytical methodologies, and metabolic context.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of 7-aminoclonazepam (B1198261) in biological samples.[1][2] Its physical and chemical properties are closely related to its non-deuterated counterpart.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | 7-amino-5-(2-chlorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [3][4] |
| Molecular Formula | C₁₅H₈D₄ClN₃O | [3][4][5] |
| Molecular Weight | 289.75 g/mol | [5] |
| CAS Number | 1215070-96-4 | [3][5] |
| Appearance | Neat solid | [4] |
| Melting Point | ~211-213 °C (for non-deuterated 7-Aminoclonazepam) | |
| Boiling Point | Data not available (likely decomposes) | |
| Water Solubility (predicted) | 0.0723 mg/mL (for non-deuterated 7-Aminoclonazepam) | [6] |
| logP (predicted) | 2.13 (for non-deuterated 7-Aminoclonazepam) | [6] |
| Storage Conditions | Refrigerate (2-8 °C) or Freeze (-20 °C) | [2][4][7] |
| Stability | Stable for ≥ 3 years under recommended storage.[4] Unstable under prolonged frozen conditions in solution, which may lead to precipitation or degradation.[8] |
Metabolic Pathway of Clonazepam
Clonazepam undergoes extensive metabolism in the liver, primarily through the reduction of its 7-nitro group by cytochrome P450 enzymes, with CYP3A4 being the principal isoenzyme involved. This process leads to the formation of the major metabolite, 7-aminoclonazepam.[9] 7-aminoclonazepam can then be further metabolized through acetylation to 7-acetamidoclonazepam. A minor pathway involves the hydroxylation of clonazepam and its metabolites.[9]
Experimental Protocols: Analytical Methodologies
Quantification of 7-Aminoclonazepam in Blood by LC-MS/MS
This method is suitable for the sensitive and specific quantification of 7-aminoclonazepam in whole blood samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of whole blood, add the internal standard solution of this compound.
-
Add a suitable buffer to adjust the pH to approximately 6.
-
Condition a solid-phase extraction column with methanol (B129727) followed by the equilibration buffer.
-
Load the sample onto the conditioned SPE column.
-
Wash the column to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both 7-aminoclonazepam and this compound.[11]
General Workflow for Analysis
The general workflow for the analysis of 7-aminoclonazepam in biological samples involves sample collection, preparation, instrumental analysis, and data processing.
Spectroscopic Data
While detailed protocols for acquiring the spectra of the pure deuterated compound are not widely published, data from Certificates of Analysis and spectral databases confirm its structural identity.
-
Mass Spectrometry: The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its mass. The fragmentation pattern is a key identifier in MS-based analytical methods.[1][13]
-
¹H-NMR Spectroscopy: The proton NMR spectrum is used to confirm the chemical structure. The positions of the deuterium (B1214612) labels on the phenyl ring result in the absence of corresponding proton signals that would be present in the spectrum of the non-deuterated 7-aminoclonazepam.[14]
This technical guide provides a summary of the available information on the physical and chemical properties of this compound. For further detailed information, it is recommended to consult the certificates of analysis and technical data sheets provided by commercial suppliers.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1215070-96-4 [sigmaaldrich.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. painphysicianjournal.com [painphysicianjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cleanchemlab.com [cleanchemlab.com]
Synthesis and purity of 7-Aminoclonazepam-d4 for research use.
An in-depth technical guide on the synthesis and purity of 7-Aminoclonazepam-d4 for research applications.
Introduction
This compound is the deuterated analog of 7-aminoclonazepam (B1198261), the primary active metabolite of clonazepam. As a stable isotope-labeled internal standard, it is indispensable for quantitative bioanalytical studies, such as mass spectrometry-based assays, for the accurate determination of 7-aminoclonazepam in biological matrices. This guide outlines the synthetic route, purification methods, and analytical characterization of this compound for research purposes.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of the nitro group of Clonazepam-d4. The deuterium (B1214612) atoms are incorporated into the phenyl ring of the benzodiazepine (B76468) structure.
Synthetic Pathway
The most common synthetic approach involves a two-step process starting from a deuterated precursor, 2-chloro-5-nitroaniline-d4, which is then used to construct the benzodiazepine ring system, followed by the reduction of the nitro group. A more direct route, and the one detailed below, involves the direct reduction of Clonazepam-d4.
Caption: Synthetic pathway for this compound from Clonazepam-d4.
Experimental Protocol: Reduction of Clonazepam-d4
Materials:
-
Clonazepam-d4
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
A suspension of Clonazepam-d4 and iron powder is prepared in a mixture of ethanol and water in a round-bottom flask.
-
The mixture is heated to reflux, and concentrated hydrochloric acid is added dropwise.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the iron residues.
-
The filtrate is neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a standard method for this purpose.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
A slurry of silica gel in hexane is prepared and packed into a glass column.
-
The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexane.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield purified this compound.
Purity Assessment
The purity and identity of the final product are confirmed using various analytical techniques.
Analytical Methods
| Technique | Purpose | Typical Results |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the compound. | Purity > 98% |
| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | [M+H]⁺ ion corresponding to the deuterated compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of deuterium labels. | ¹H NMR and ¹³C NMR spectra consistent with the structure. |
Representative Data
| Parameter | Specification |
| Chemical Formula | C₁₅H₇D₄ClN₄O |
| Molecular Weight | 289.75 g/mol |
| Appearance | Pale yellow to yellow solid |
| Chemical Purity (HPLC) | ≥ 98% |
| Isotopic Purity | ≥ 99% atom % D |
Conclusion
The synthesis and purification of this compound can be reliably achieved through the reduction of Clonazepam-d4 followed by chromatographic purification. The identity and purity of the final product must be rigorously confirmed by a combination of HPLC, MS, and NMR to ensure its suitability as an internal standard in quantitative research applications.
The Metabolic Journey of Clonazepam-d4: A Technical Guide to its Primary Metabolite, 7-Aminoclonazepam-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic conversion of Clonazepam-d4 to its primary metabolite, 7-Aminoclonazepam-d4. This document details the metabolic pathway, presents quantitative data from various studies, outlines detailed experimental protocols for its quantification, and provides visual representations of the key processes involved. The use of a deuterated internal standard, this compound, is a critical component in the accurate quantification of clonazepam metabolism, making this information vital for researchers in pharmacology, toxicology, and drug development.
The Metabolic Pathway of Clonazepam-d4
Clonazepam, a benzodiazepine, undergoes extensive metabolism in the liver. The primary metabolic pathway involves the reduction of the 7-nitro group to form 7-aminoclonazepam (B1198261).[1][2][3] This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the main isozyme involved.[1][2][4] Following its formation, 7-aminoclonazepam can be further metabolized through N-acetylation to 7-acetaminoclonazepam, a reaction catalyzed by N-acetyl transferase 2 (NAT2).[3][4][5] A minor pathway also involves the hydroxylation of the parent compound and its metabolites.[3][4] The use of Clonazepam-d4 results in the formation of this compound, which serves as a valuable internal standard for analytical quantification.[6][7][8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and analytical detection of clonazepam and its primary metabolite.
Table 1: Pharmacokinetic Parameters
| Parameter | Value | Species | Source |
| Clonazepam Half-Life | 30 - 40 hours | Human | [1] |
| 7-Aminoclonazepam Half-Life | Shorter than Clonazepam | Monkey | [11] |
| Clonazepam Bioavailability | ~90% | Human | [1] |
| Time to Peak Plasma Concentration (Clonazepam) | 1 - 4 hours | Human | [1] |
| Fraction of Clonazepam converted to 7-Aminoclonazepam | 0.70 +/- 0.30 | Monkey | [11] |
Table 2: Plasma Concentrations in Humans (at a daily 6 mg dose of Clonazepam)
| Analyte | Average Plasma Level | Range | Source |
| Clonazepam | ~50 ng/mL | 30 - 80 ng/mL | [12] |
| 7-Aminoclonazepam | ~50 ng/mL | 30 - 80 ng/mL | [12] |
Table 3: Detection of 7-Aminoclonazepam in Urine After a Single Dose of Clonazepam
| Time Post-Dose | Detection Status | Peak Concentration Time | Range of Concentrations Detected | Source |
| Up to 28 days | Detected | 1 to 8 days | 73.0 pg/mL to 183.2 ng/mL | [13] |
| 12 hours | First Detected | - | - | [14] |
| 24 hours | Peak Concentration | - | 54.61 ± 9.870 ng/mL | [14] |
| Up to 72 hours | Remained Detectable | - | - | [14] |
Table 4: Concentrations of Clonazepam and 7-Aminoclonazepam in Hair of Psychiatric Patients
| Analyte | Concentration Range | Source |
| Clonazepam | 10.7 - 180 pg/mg | [15] |
| 7-Aminoclonazepam | 1.37 - 1267 pg/mg | [15] |
Experimental Protocols
The accurate quantification of this compound as a metabolite of Clonazepam-d4 is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.
Quantification of 7-Aminoclonazepam in Urine using LC-MS/MS
This protocol is a representative example based on common laboratory practices.[7]
Objective: To quantify the concentration of 7-aminoclonazepam in human urine samples using this compound as an internal standard.
Materials:
-
7-Aminoclonazepam certified reference material
-
This compound (internal standard)
-
Beta-glucuronidase enzyme
-
Acetate (B1210297) buffer (pH 5.0)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Urine samples
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Pipette 1.0 mL of urine into a labeled tube.
-
Add 50 µL of the internal standard solution (this compound).
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of beta-glucuronidase to hydrolyze glucuronide conjugates.
-
Vortex the mixture and incubate at 60°C for 1 hour.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing formic acid.
-
Flow Rate: A suitable flow rate for the column dimensions.
-
Injection Volume: A specified volume of the prepared sample.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the internal standard. A common transition for 7-aminoclonazepam is m/z 286 → 222.[6]
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Generate a calibration curve using certified reference standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of 7-aminoclonazepam in the samples by interpolating from the calibration curve.
-
Conclusion
The transformation of Clonazepam-d4 to this compound is a critical metabolic process with significant implications for pharmacokinetic studies, clinical monitoring, and forensic analysis. The use of deuterated standards in conjunction with sensitive analytical techniques like LC-MS/MS allows for precise and accurate quantification. This guide provides the foundational knowledge, quantitative data, and detailed methodologies necessary for professionals working with these compounds.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Kinetics of biotransformation of clonazepam to its 7-amino metabolite in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and side-effects of clonazepam and its 7-amino-metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pharmacokinetics of 7-Aminoclonazepam in Humans: A Technical Guide for Researchers
An In-Depth Review of the Absorption, Distribution, Metabolism, and Excretion of Clonazepam's Primary Metabolite
Introduction
Clonazepam, a high-potency benzodiazepine, is widely prescribed for the management of epilepsy and panic disorders. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. Clonazepam is extensively metabolized in the liver, with its primary metabolic pathway involving the reduction of the 7-nitro group to form 7-aminoclonazepam (B1198261).[1] This metabolite, while pharmacologically inactive, serves as a crucial biomarker for assessing clonazepam intake and adherence in clinical and forensic settings. Understanding the pharmacokinetic profile of 7-aminoclonazepam is paramount for researchers, clinicians, and drug development professionals to ensure accurate interpretation of toxicological screenings and to inform the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of 7-aminoclonazepam in humans, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Metabolism of Clonazepam to 7-Aminoclonazepam
The biotransformation of clonazepam predominantly occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. The principal metabolic route is the nitroreduction of clonazepam, which results in the formation of 7-aminoclonazepam.[1] Subsequent metabolic steps include N-acetylation to form 7-acetaminoclonazepam and hydroxylation at the C-3 position.[1] Less than 2% of the parent drug is excreted unchanged in the urine.[1]
Pharmacokinetic Parameters of 7-Aminoclonazepam
While comprehensive pharmacokinetic studies focusing exclusively on 7-aminoclonazepam are limited, valuable data can be derived from studies investigating the disposition of the parent drug, clonazepam. The pharmacokinetic properties of 7-aminoclonazepam are notably different from clonazepam, particularly its extended detection window.[1]
Absorption and Distribution
Following oral administration of clonazepam, it is rapidly absorbed, with peak plasma concentrations of the parent drug typically reached within 1 to 4 hours.[1] One study has reported that the peak concentration of both clonazepam and its metabolite, 7-aminoclonazepam, in the blood occurs 2 hours after ingestion of clonazepam.[2] After its formation through hepatic metabolism, 7-aminoclonazepam is distributed throughout the body.[1]
Elimination
7-Aminoclonazepam is primarily eliminated by the kidneys and excreted in the urine.[1] Its detection in urine is a reliable indicator of clonazepam exposure, often for a more extended period than the parent compound.
Quantitative Data
Direct and complete pharmacokinetic parameters for 7-aminoclonazepam, such as AUC (Area Under the Curve) and a definitive elimination half-life, are not well-documented in publicly available literature. However, several studies provide valuable data on its concentrations in various biological matrices following clonazepam administration.
Table 1: Pharmacokinetic Parameters and Detection Windows for 7-Aminoclonazepam in Human Studies
| Parameter | Matrix | Value | Study Population/Dosage | Citation |
| Tmax (Time to Peak Concentration) | Blood | ~2 hours | Following a 2 mg oral dose of clonazepam. | [2] |
| Tmax (Time to Peak Concentration) | Urine | 1, 3, 5, or 8 days | 10 healthy volunteers after a single 3 mg oral dose of clonazepam. | [3] |
| Detection Window | Urine | Up to 28 days | Following a single 3 mg oral dose of clonazepam. | [1] |
| Concentration Range | Urine | 73.0 pg/mL - 183.2 ng/mL | 10 healthy volunteers after a single 3 mg oral dose of clonazepam. | [3] |
| Average Concentration | Plasma | ~50 ng/mL | 27 epileptic patients on a daily 6 mg dose of clonazepam. | [4] |
| Concentration Range | Plasma | 30 - 80 ng/mL | 27 epileptic patients on a daily 6 mg dose of clonazepam. | [4] |
| Concentration Range | Hair | 1.37 - 1267 pg/mg | 10 psychiatric patients treated with clonazepam. | [5] |
| Concentration Range | Blood (Forensic Cases) | 0.002 - 1.676 mg/kg (sum of clonazepam and 7-aminoclonazepam) | Postmortem cases. | [6] |
Experimental Protocols
Accurate quantification of 7-aminoclonazepam is essential for clinical and forensic toxicology. Various analytical methods have been developed and validated for its detection in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 7-aminoclonazepam in plasma, urine, and oral fluid.
-
Sample Preparation (Plasma/Blood):
-
Addition of a deuterated internal standard (e.g., 7-aminoclonazepam-d4) to the sample.
-
Solid-phase extraction (SPE) is commonly employed to isolate the analyte and internal standard from the biological matrix.
-
The SPE column is washed to remove interfering substances.
-
The analytes are eluted, and the eluate is evaporated to dryness.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.[7]
-
-
Sample Preparation (Urine):
-
Enzymatic hydrolysis with β-glucuronidase is often performed to cleave any glucuronide conjugates of 7-aminoclonazepam.
-
This is followed by a clean-up step, such as SPE or a "dilute and shoot" approach where the sample is simply diluted before injection.
-
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Quantification: Multiple reaction monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both 7-aminoclonazepam and the internal standard, ensuring high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust method for the determination of 7-aminoclonazepam, particularly in urine and hair.
-
Sample Preparation (Urine/Hair):
-
Addition of an internal standard.
-
For urine, enzymatic hydrolysis is performed. For hair, samples are typically washed, pulverized, and subjected to acidic or enzymatic digestion.
-
Extraction of the analyte using SPE.
-
Derivatization is often necessary to increase the volatility and thermal stability of 7-aminoclonazepam for GC analysis.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations.
Conclusion
The pharmacokinetics of 7-aminoclonazepam are characterized by its formation as the primary metabolite of clonazepam and its prolonged detection window in various biological matrices, making it a reliable biomarker of clonazepam exposure. While a complete pharmacokinetic profile with parameters such as Cmax, AUC, and elimination half-life specifically for 7-aminoclonazepam remains to be fully elucidated in human studies, the existing data on its concentration levels in different biological fluids provide crucial insights for clinical and forensic applications. The analytical methodologies, particularly LC-MS/MS and GC-MS, offer the sensitivity and specificity required for accurate quantification. Further research dedicated to the pharmacokinetic modeling of 7-aminoclonazepam would be beneficial to enhance the interpretation of toxicological findings and to refine therapeutic drug monitoring strategies for patients undergoing treatment with clonazepam.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and side-effects of clonazepam and its 7-amino-metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Blood concentrations of clonazepam and 7-aminoclonazepam in forensic cases in Denmark for the period 2002-2007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nyc.gov [nyc.gov]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the pursuit of accuracy and precision is paramount. This technical guide delves into the indispensable role of deuterated internal standards in achieving reliable and reproducible results, primarily focusing on mass spectrometry-based applications. By providing a stable, chemically analogous reference, deuterated standards have established themselves as the gold standard for mitigating variability and ensuring the integrity of analytical data.
Core Principles: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of deuterated standards is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterated analog of the analyte is introduced into the sample at the earliest stage of preparation.[1] This "internal standard" is chemically identical to the target analyte, with the key difference being the substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium.[2] This subtle alteration in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[3]
Any loss of the analyte during sample extraction, cleanup, chromatography, or ionization is mirrored by a proportional loss of the deuterated internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for a multitude of potential errors and leading to a more accurate quantification of the analyte's true concentration.[4]
Data Presentation: The Quantitative Advantage
The use of deuterated internal standards demonstrably enhances the accuracy and precision of bioanalytical assays. The following tables summarize comparative data from studies evaluating the performance of deuterated versus non-deuterated (analog) internal standards.
| Performance Metric | Analog Internal Standard | Deuterated (D8) Internal Standard |
| Accuracy (Mean Bias %) | 96.8% | 100.3% |
| Precision (Standard Deviation %) | 8.6% | 7.6% |
| Caption: A comparison of accuracy and precision for the analysis of the anticancer agent kahalalide F using an analogous versus a deuterated internal standard. The deuterated standard shows a mean bias closer to the true value and improved precision.[5] |
| Analyte Concentration (ng/mL) | Precision (%CV) with Analog IS | Precision (%CV) with Deuterated IS |
| Low QC (15) | 12.8 | 4.5 |
| Mid QC (150) | 9.5 | 3.2 |
| High QC (1200) | 8.7 | 2.8 |
| Caption: A comparison of assay precision for an immunosuppressant drug at different quality control (QC) concentrations. The use of a deuterated internal standard resulted in significantly lower coefficients of variation (%CV), indicating higher precision.[3] |
| Analyte & Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Trimethoprim / Trimethoprim-d9 | Serum | 1.2 - 40,000 | > 0.995 |
| Trimethoprim / [2H3]-Trimethoprim | Dried Plasma Spots | 100 - 50,000 | Not Reported |
| Caption: Linearity and range of quantification for Trimethoprim using different deuterated internal standards in various biological matrices. High correlation coefficients indicate a strong linear relationship between concentration and response. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful implementation of deuterated standards in quantitative analysis. Below are methodologies for common sample preparation techniques and the synthesis of a deuterated internal standard.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol describes a common method for removing proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Deuterated internal standard solution
-
Acetonitrile (B52724) (ACN) or methanol (B129727) (chilled at -20°C)
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Pipettes and appropriate tips
-
Sample vials
Procedure:
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, standard, and quality control, add a small volume (e.g., 10 µL) of the deuterated internal standard solution at a known concentration.
-
Vortexing: Briefly vortex the samples to ensure thorough mixing of the internal standard.
-
Protein Precipitation: Add 3-4 volumes (e.g., 300-400 µL) of chilled acetonitrile or methanol to each sample.
-
Vortexing: Vortex the samples vigorously for 30-60 seconds to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean sample vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a technique used for sample clean-up and concentration, providing a cleaner extract than protein precipitation.
Materials:
-
SPE cartridges (e.g., reversed-phase C18)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Sample pre-treatment solution (if required)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1-2 mL of water or an appropriate buffer through the cartridge to prepare it for the sample matrix. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample (spiked with deuterated internal standard) onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove interfering compounds.
-
Drying: Dry the cartridge under vacuum or with nitrogen for a few minutes to remove residual wash solvent.
-
Elution: Elute the analyte and internal standard with a small volume of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Synthesis of a Deuterated Internal Standard (Example: Deuterated Caffeine)
This protocol provides a general method for the synthesis of deuterated caffeine (B1668208), a commonly used internal standard.
Materials:
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
-
NMR and mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve theophylline in anhydrous DMF.
-
Deprotonation: Carefully add sodium hydride to the solution to deprotonate the theophylline.
-
Methylation: Add deuterated methyl iodide (CD₃I) to the reaction mixture. The deuterated methyl group will attach to the deprotonated nitrogen of the theophylline.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench it by carefully adding water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using preparative HPLC to isolate the deuterated caffeine.
-
Characterization: Confirm the identity, purity, and isotopic enrichment of the synthesized deuterated caffeine using NMR spectroscopy and mass spectrometry.[6]
Mandatory Visualizations
Logical Relationships and Workflows
Caption: A generalized experimental workflow for quantitative analysis using a deuterated internal standard.
Signaling Pathway: Drug Metabolism
Caption: A simplified diagram of a common drug metabolism pathway involving Cytochrome P450 enzymes.
References
Understanding Isotope Effects in Deuterated Internal Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Internal Standards in Quantitative Analysis
Deuterated internal standards are indispensable tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) for bioanalytical and pharmaceutical applications.[1][2] By replacing one or more hydrogen atoms of an analyte with its heavier, stable isotope deuterium (B1214612), an internal standard is created that is chemically almost identical to the analyte but distinguishable by its mass.[2] This near-identical nature allows it to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of analytical measurements.[1][2] However, the substitution of hydrogen with deuterium can introduce subtle but significant physicochemical differences, leading to "isotope effects" that can impact chromatographic behavior and mass spectrometric response. A thorough understanding of these effects is crucial for robust method development and accurate data interpretation.
Core Principles of Isotope Effects
The primary origin of isotope effects lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger and more stable covalent bond with carbon than hydrogen does.[3][4] Consequently, the C-D bond has a lower zero-point energy and requires more energy to break.[3][5] This fundamental difference manifests as two main types of isotope effects: kinetic isotope effects and chromatographic (or thermodynamic) isotope effects.
Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[3] In the context of drug metabolism, many Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond as a rate-determining step.[3][6] If a hydrogen atom at a metabolic "soft spot" is replaced with deuterium, the rate of metabolism at that position can be significantly slowed down.[4] This principle is not only a consideration for internal standards but is also strategically employed in drug design to enhance pharmacokinetic profiles.[3][5][7]
The following diagram illustrates the principle of the kinetic isotope effect in drug metabolism.
Caption: Kinetic Isotope Effect on Drug Metabolism.
Chromatographic Isotope Effect (CIE)
The chromatographic isotope effect refers to the difference in retention behavior between a deuterated compound and its non-deuterated counterpart.[8] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their protium (B1232500) analogs.[9][10] This "inverse isotope effect" is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase.[10] The magnitude of this retention time shift is influenced by several factors, including the number and location of deuterium atoms, the molecular structure, and the chromatographic conditions.[8][9]
Quantitative Impact of Isotope Effects on Analytical Measurements
The physicochemical differences arising from deuteration can lead to measurable variations in analytical parameters. The following tables summarize quantitative data on these effects.
Table 1: Chromatographic Isotope Effects - Retention Time (RT) Shifts
| Compound | Deuteration | Chromatographic System | RT of Analyte (min) | RT of Internal Standard (min) | RT Shift (min) | Reference |
| Olanzapine | D3 | Reversed-Phase LC-MS/MS | Not specified | Not specified | < 0.16 | [11] |
| Des-methyl Olanzapine | D8 | Reversed-Phase LC-MS/MS | Not specified | Not specified | < 0.16 | [11] |
| Carvedilol | Not specified | Not specified | Not specified | Not specified | Slight difference | [12] |
| Haloperidol | Not specified | Not specified | Not specified | Not specified | Different RTs observed | [12] |
Note: Specific quantitative data on retention time shifts is often study-dependent and not always explicitly published in review articles. The table reflects the commonly observed phenomenon of earlier elution for deuterated standards in RPLC.
Table 2: Isotope Effects on Mass Spectrometric Response and Other Parameters
| Parameter | Observed Effect | Cause | Potential Impact |
| Ionization Efficiency | Can differ between analyte and deuterated IS, especially with ESI.[12] | Isotope effects can influence proton affinity and susceptibility to ion suppression/enhancement. | Inaccurate quantification if the IS does not track the analyte's response in the presence of matrix effects.[12] |
| Extraction Recovery | Differences of up to 35% have been reported between an analyte and its deuterated IS.[12] | Subtle changes in polarity and intermolecular interactions due to deuteration. | The IS may not accurately reflect the recovery of the analyte, leading to biased results. |
| Stability | Deuterium atoms, especially at labile positions, can undergo H-D exchange with the solvent.[13] | Chemical exchangeability of certain protons. | Loss of isotopic purity of the internal standard, compromising the assay's accuracy. |
| Fragmentation Patterns | Changes in fragmentation patterns under MS/MS conditions can occur.[13] | Differences in bond strengths (C-D vs. C-H) can alter fragmentation pathways. | May require optimization of MS/MS parameters for the deuterated standard. |
Experimental Protocols for Evaluation of Isotope Effects
A thorough validation of a bioanalytical method using a deuterated internal standard is essential to ensure its suitability and to identify any potential isotope effects.
Assessment of Chromatographic Co-elution
Objective: To verify that the analyte and its deuterated internal standard co-elute or to characterize the extent of any separation.
Methodology:
-
Prepare a solution containing both the analyte and the deuterated internal standard in a neat solvent (e.g., mobile phase).
-
Inject this solution into the LC-MS/MS system.
-
Acquire data by monitoring the specific mass transitions for both the analyte and the internal standard.
-
Overlay the chromatograms and visually inspect for any shift in retention time.
-
Calculate the resolution between the two peaks. A resolution of less than 1.5 is generally considered acceptable, but the impact of any separation on matrix effects must be further evaluated.
Evaluation of Matrix Effects
Objective: To assess whether the ionization of the analyte and the internal standard are equally affected by the biological matrix.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples:
-
Set A: Spike the analyte and the deuterated internal standard into a neat solution.
-
Set B: Extract the blank matrix from each of the six lots and then spike the analyte and the internal standard into the post-extraction supernatant.
-
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should typically be ≤15%.[14]
The following diagram illustrates the workflow for assessing matrix effects.
Caption: Workflow for Matrix Effect Assessment.
Verification of Isotopic Purity and Stability
Objective: To confirm the isotopic purity of the internal standard and its stability during sample processing and storage.
Methodology:
-
Purity Check:
-
Obtain the Certificate of Analysis (CoA) for the deuterated internal standard to verify its chemical and isotopic purity.[14]
-
Prepare a high-concentration solution of the internal standard and analyze it using the LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a predefined threshold (e.g., <0.1% of the internal standard's response).[14]
-
-
Stability Assessment (Freeze-Thaw and Bench-Top):
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Subject a set of QC samples to multiple freeze-thaw cycles (typically three).[14]
-
Leave another set of QC samples at room temperature for a duration that mimics the expected sample handling time.[14]
-
Analyze the samples and compare the results to freshly prepared QCs. The mean concentration should be within ±15% of the nominal concentration.
-
Mitigating and Managing Isotope Effects
While isotope effects are inherent to the use of deuterated standards, their impact can be managed through careful consideration during method development.
-
Placement of Deuterium Labels: Deuterium atoms should be placed on chemically stable positions of the molecule to avoid H-D exchange.[2]
-
Number of Deuterium Atoms: Typically, at least three deuterium atoms are incorporated to provide a sufficient mass difference from the analyte and to minimize interference from the natural isotopic abundance of the analyte.[2]
-
Chromatographic Conditions: While chromatographic parameters may not eliminate the isotope effect, optimization of the column, mobile phase, and gradient can help ensure that any separation between the analyte and the internal standard does not occur in a region of significant ion suppression or enhancement.[15]
-
Alternative Isotopes: In cases where deuterium isotope effects are problematic, the use of ¹³C or ¹⁵N-labeled internal standards can be an effective alternative, as these heavier isotopes generally do not exhibit significant chromatographic isotope effects.[15]
The logical relationship between the cause of isotope effects and their analytical consequences is depicted below.
Caption: Cause and Effect of Isotope Effects.
Conclusion
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Portico [access.portico.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. waters.com [waters.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Certificate of Analysis and Traceability of 7-Aminoclonazepam-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical documentation accompanying 7-Aminoclonazepam-d4, a deuterated internal standard essential for the accurate quantification of 7-aminoclonazepam. Understanding the Certificate of Analysis (CofA) and the principles of metrological traceability is paramount for ensuring data integrity, validity, and reproducibility in research and clinical settings.
The Role of this compound
7-Aminoclonazepam is the primary metabolite of clonazepam, a potent benzodiazepine (B76468) used to manage conditions like epilepsy and panic disorders.[1] In analytical toxicology and clinical chemistry, accurate measurement of this metabolite is crucial. This compound serves as an ideal internal standard for mass spectrometry-based methods (LC-MS/MS or GC/MS).[2][3][4] Its chemical structure is nearly identical to the target analyte, but its increased mass due to deuterium (B1214612) labeling allows it to be distinguished by the instrument. This ensures that variations during sample preparation and analysis are accounted for, leading to more precise and accurate quantification.[5]
Deconstructing the Certificate of Analysis (CofA)
A Certificate of Analysis for a Certified Reference Material (CRM) like this compound is a formal document providing crucial data on its quality, purity, and identity.[6][7] It is not merely a specification sheet; it is a comprehensive report from the manufacturer that guarantees the material's fitness for its intended purpose.[6][7][8]
Below is a summary of typical quantitative data found on a CofA for this compound, presented for illustrative purposes.
Table 1: Example Quantitative Data from a Certificate of Analysis
| Parameter | Example Value | Method | Significance |
| Identity | Conforms to Structure | ¹H-NMR, Mass Spec | Confirms the chemical structure is correct. |
| Purity (Chromatographic) | 99.8% | HPLC/UPLC | Indicates the percentage of the material that is the specified compound. |
| Chemical Purity | ≥98% | Varies | Overall purity assessment, may include multiple techniques.[4] |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry | Measures the percentage of molecules that contain the deuterium labels. High enrichment is critical to prevent isotopic crosstalk with the non-labeled analyte. |
| Solution Concentration | 1.00 mg/mL ± 0.005 mg/mL | Gravimetry/LC-MS | Provides the certified concentration of the standard in solution and its associated measurement uncertainty.[2] |
| Molecular Formula | C₁₅H₈D₄ClN₃O | - | The exact chemical formula of the deuterated compound.[4][9][10] |
| Molecular Weight | 289.75 g/mol | - | The calculated molecular weight based on the isotopic composition.[2][10] |
Metrological Traceability: Ensuring Measurement Confidence
Metrological traceability is the cornerstone of reliable and comparable measurements. It is defined as the property of a measurement result that can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty.[11] For a CRM like this compound, this means its certified concentration value is linked to the International System of Units (SI), typically the kilogram.[12]
This unbroken chain ensures that measurements made in different laboratories, at different times, or with different equipment can be reliably compared.[11][12] The CofA for a CRM must include a statement of metrological traceability.[6][8]
References
- 1. nyc.gov [nyc.gov]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Certified reference materials - Wikipedia [en.wikipedia.org]
- 7. What are Certified Reference Materials? | ASTM [astm.org]
- 8. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Metrological Traceability: Frequently Asked Questions and NIST Policy | NIST [nist.gov]
- 12. Establishing Metrological Traceability Using Certified Reference Materials (CRMs): The Role Of The NBL Program Office As A CRM Producer | INMM Resources [resources.inmm.org]
Stability and Storage of 7-Aminoclonazepam-d4 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for solutions of 7-Aminoclonazepam-d4. As a deuterated internal standard, the integrity and purity of this compound solutions are critical for the accurate quantification of 7-aminoclonazepam (B1198261) in clinical and forensic toxicology. This document synthesizes data from certified reference material (CRM) providers and scientific literature to offer clear guidance on handling, storage, and stability assessment.
Core Stability Data
This compound, when prepared in an organic solvent such as acetonitrile (B52724), exhibits excellent long-term stability. The data provided by commercial suppliers of certified reference materials underscores its robustness under various storage conditions.
Summary of Quantitative Stability Data
| Supplier/Source | Solution Concentration & Solvent | Storage Temperature | Reported Stability Duration | Citation(s) |
| LGC Standards | 0.1 mg/mL in Acetonitrile | Room Temp (+20°C to +25°C) | 77 months (established) | [1] |
| LGC Standards | 0.1 mg/mL in Acetonitrile | -18°C and +40°C | 2 weeks (no decrease in purity) | [1] |
| Cayman Chemical (CRM) | 100 µg/mL in Acetonitrile | -20°C | ≥ 5 years | [2] |
| Cayman Chemical (RM) | Neat Solid | -20°C | ≥ 3 years | [3] |
Note: The stability of this compound in biological matrices has not been explicitly studied in the provided search results. However, extensive research on its non-deuterated counterpart, 7-aminoclonazepam, reveals significant instability, particularly in frozen biological samples like urine and plasma.[4][5][6] This instability is often paradoxical, with greater degradation observed at -20°C compared to 4°C.[4][5] Researchers should therefore exercise caution and rigorously validate storage conditions when this compound is used as an internal standard in biological samples.
Recommended Storage and Handling
For commercially prepared solutions of this compound in acetonitrile, the following handling and storage procedures are recommended:
-
Long-Term Storage: For maximum shelf-life, store ampoules at -20°C as recommended by most suppliers.[2][3] However, verified data shows that storage at room temperature is also viable for extended periods.[1]
-
Working Solutions: After opening an ampoule, it is best practice to use the solution promptly or transfer it to a tightly sealed vial to prevent solvent evaporation.
-
Light and Air: Protect the solution from prolonged exposure to light and air.
-
Containers: Store in the original glass ampoule or in high-quality, inert glass vials.[1]
Experimental Protocols
The stability and concentration of this compound solutions are typically verified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method for which it serves as an ideal internal standard.
Protocol 1: Assessment of this compound Solution Stability
This protocol describes a general procedure for conducting a long-term stability study of a this compound stock solution.
1. Materials and Reagents:
-
This compound solution in acetonitrile (e.g., 100 µg/mL).
-
High-purity acetonitrile (LC-MS grade).
-
Calibrated analytical balance and volumetric flasks.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
High-performance liquid chromatography (HPLC) column (e.g., C18, 2.1 x 50 mm, 1.8 µm).[7]
2. Procedure:
-
Time Zero (T0) Analysis:
-
Immediately upon receiving the standard, prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Analyze these freshly prepared calibrators via LC-MS/MS to establish the initial response (peak area).
-
-
Storage:
-
Store the original sealed ampoule of the this compound solution at the desired temperature (e.g., -20°C, 4°C, room temperature).
-
-
Time Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, 12, 24 months), retrieve the stored standard.
-
Prepare a fresh set of dilutions identical to the T0 analysis.
-
Analyze the dilutions using the same LC-MS/MS method.
-
-
Data Analysis:
-
Compare the detector response (peak area) for each concentration at the given time point to the T0 response.
-
Calculate the percentage recovery. Stability is generally considered acceptable if the mean recovery is within ±10-15% of the initial value.
-
Protocol 2: Quantification in Biological Matrix (using 7-AC-d4 as Internal Standard)
This protocol outlines a typical "dilute-and-shoot" method for urine analysis, demonstrating the application of this compound.[4]
1. Sample Preparation:
-
To 100 µL of a urine sample (calibrator, control, or unknown), add 900 µL of a solution containing the internal standard, this compound, in mobile phase.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both 7-aminoclonazepam and the internal standard, this compound.
-
Example this compound transition: 290.2 > 121.1.
-
Example 7-aminoclonazepam transition: 286.1 > 121.1.
-
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the unknown samples by interpolating from a calibration curve constructed using the same peak area ratio method.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis and stability of this compound.
Caption: Workflow for a long-term stability study of this compound solutions.
Caption: General workflow for quantitative analysis using this compound as an internal standard.
Caption: Simplified metabolic pathway of Clonazepam to 7-Aminoclonazepam.
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. b-ac.co.uk [b-ac.co.uk]
Detection of 7-Aminoclonazepam in Biological Matrices: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the core methodologies for the detection and quantification of 7-aminoclonazepam (B1198261), the principal metabolite of clonazepam. This document provides a comprehensive overview of analytical techniques, detailed experimental protocols, and comparative quantitative data.
Introduction
Clonazepam, a potent benzodiazepine (B76468) marketed under trade names like Klonopin, is widely prescribed for its anticonvulsant and anxiolytic properties.[1] Due to its extensive metabolism in the human body, direct detection of the parent drug can be challenging. The primary metabolic pathway involves the reduction of the 7-nitro group to form 7-aminoclonazepam, which serves as a crucial biomarker for assessing clonazepam use and compliance in both clinical and forensic settings.[2][3] The detection of 7-aminoclonazepam in various biological matrices, including blood, urine, hair, and oral fluid, offers a reliable indication of clonazepam administration, often with a longer detection window than the parent compound.[2][4] This guide details the prevalent analytical methodologies for the quantification of 7-aminoclonazepam, providing structured data, in-depth experimental protocols, and visual workflows to aid researchers in this field.
Metabolism of Clonazepam
Clonazepam is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged.[2] The primary metabolic pathway is the nitroreduction of the 7-nitro group by cytochrome P450 enzymes, particularly CYP3A4, to form 7-aminoclonazepam.[2][3] This major metabolite can be further acetylated by N-acetyltransferase 2 (NAT2) to form 7-acetamidoclonazepam.[3][5] A minor pathway involves hydroxylation at the C-3 position.[2][6]
Analytical Methodologies
The detection and quantification of 7-aminoclonazepam are predominantly achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Immunoassays are also utilized for initial screening, though they are generally less specific.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive method, particularly for the analysis of 7-aminoclonazepam in hair samples.[8][10] This technique often requires a derivatization step to enhance the volatility and thermal stability of the analyte.[1][8] Negative Chemical Ionization (NCI) is frequently employed to achieve the high sensitivity needed for detecting low concentrations.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is favored for its high sensitivity, specificity, and reduced need for sample derivatization, making it suitable for high-throughput analysis in matrices like blood, urine, and oral fluid.[1][4][8] Electrospray Ionization (ESI) in positive mode is commonly used, with quantification performed via Multiple Reaction Monitoring (MRM).[8][9]
Quantitative Data Summary
The performance of various analytical methods for the detection of 7-aminoclonazepam is summarized below. The choice of method often depends on the biological matrix, required sensitivity, and available instrumentation.[1]
Method Comparison
| Parameter | LC-MS/MS | GC-MS | Spectrofluorimetric Method | Immunoassay |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL[1][9] | 1 - 35 ng/mL[1][9] | 3.3 ng/mL[9] | ~200 ng/mL (cutoff)[9] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL[1][9][11] | 5 - 65 ng/mL[1][9] | 10 ng/mL[9] | Not Applicable |
| Linearity (Upper Limit) | Up to 1000 ng/mL[1][9] | Typically up to 1000 pg/mg (hair)[9][12] | 500 ng/mL[9] | Semi-quantitative |
| Precision (% RSD) | < 15%[9] | Not explicitly stated | < 4%[9] | High variability |
| Accuracy (% Recovery) | Within ± 15% of target[9] | Not explicitly stated | 97.59% - 106.12%[9] | Subject to cross-reactivity |
Detection in Various Biological Matrices
| Biological Matrix | Method | Reported Concentrations/Detection Window |
| Hair | GC-MS | 1.37 - 1267 pg/mg in patient samples.[12] Detectable after a single 2 mg dose.[12] |
| Oral Fluid | LC-MS/MS | Median concentration of 4.2 ng/mL (range 0.5-316.7 ng/mL).[4] |
| Urine | LC-MS/MS | Detectable for at least 144 hours after a single 2 mg dose.[13] |
| Plasma | GC | Sensitivity of 5 ng/mL.[14] |
| Blood | LC-MS/MS & GC-MS | LOQ of 5 ng/mL.[11] |
Detailed Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical procedures for 7-aminoclonazepam detection.
Protocol 1: GC-MS Analysis of 7-Aminoclonazepam in Hair
This protocol outlines a validated procedure for the extraction and quantification of 7-aminoclonazepam in hair samples.[10][12][15]
1. Sample Preparation:
-
Decontaminate hair samples by washing with dichloromethane.[7]
-
Sonicate the sample in methanol (B129727) for 1 hour.[8]
-
Centrifuge and collect the methanol supernatant.[8]
-
Digest the remaining hair overnight at 55°C in 0.1 N HCl.[8]
2. Extraction (Solid-Phase Extraction - SPE):
-
Combine the methanol and acid extracts.[15]
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge.[1]
-
Load the combined extract onto the SPE cartridge.[15]
-
Wash the cartridge sequentially with deionized water, 0.1N HCl, and methanol.[15]
-
Elute the analyte with a mixture of methylene (B1212753) chloride/isopropanol/ammonium hydroxide (B78521) (78:20:2, v/v/v).[15]
-
Evaporate the eluent to dryness under a stream of nitrogen.[15]
3. Derivatization:
-
Reconstitute the dry residue in ethyl acetate (B1210297).[15]
-
Add a derivatizing agent such as heptafluorobutyric acid anhydride (B1165640) (HFBA) to improve volatility.[7][8]
4. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.[8]
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or similar.[8]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Methane.[8]
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions.[8]
Protocol 2: LC-MS/MS Analysis of 7-Aminoclonazepam in Blood/Serum
This protocol provides a representative example of a validated LC-MS/MS method for the quantification of 7-aminoclonazepam in blood or serum.[1][3][16]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of blood or serum, add a deuterated internal standard (e.g., 7-aminoclonazepam-d4).[1][16]
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex.[1][16]
-
Condition an SPE cartridge (e.g., Phenyl SPE) with methanol, deionized water, and acetate buffer.[3][16]
-
Load the buffered sample onto the conditioned SPE cartridge.[1][16]
-
Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of pH 9.0 buffer.[1][16]
-
Elute the analyte with 2 mL of ethyl acetate/ammonium hydroxide (98:2, v/v).[3][16]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[3]
-
Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial.[3]
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1200 series or similar.[8]
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or similar.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8][9]
-
Column: C18 reversed-phase column (e.g., Ascentis Express C18, 2.1 x 50 mm, 2.7 µm).[8]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.[8]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions. For 7-aminoclonazepam, a common transition is m/z 286 → 222.[8]
Protocol 3: LC-MS/MS Analysis of 7-Aminoclonazepam in Urine ("Dilute and Shoot")
For urine samples, a simpler "dilute and shoot" method can be employed, offering high throughput.[8][9]
1. Sample Preparation:
-
To a urine sample, add an internal standard (e.g., this compound).[8]
-
If required for the detection of conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase.[8][9]
-
Dilute the sample with a suitable solvent (e.g., water or mobile phase).[8]
-
Centrifuge the sample to remove particulates.[8]
-
Transfer the supernatant to an autosampler vial for injection.[8]
2. LC-MS/MS Instrumental Analysis:
-
The instrumental conditions are similar to those described in Protocol 2.
Conclusion
The detection and quantification of 7-aminoclonazepam are well-established in the field of analytical toxicology. Both GC-MS and LC-MS/MS provide reliable and sensitive methods for its determination in a variety of biological matrices.[1] The choice between these techniques is often dictated by the specific requirements of the analysis, including the matrix type, desired sensitivity, and laboratory resources.[1] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the monitoring and study of clonazepam metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bluelight.org [bluelight.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. [Direct determination of clonazepam (Rivotril) and 7-amino clonazepam in plasma by gas-chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. nyc.gov [nyc.gov]
Methodological & Application
Application Note: Quantification of 7-Aminoclonazepam in Biological Matrices using 7-Aminoclonazepam-d4 as an Internal Standard by LC-MS/MS
Introduction
Clonazepam is a potent benzodiazepine (B76468) prescribed for seizure and panic disorders.[1][2] Its major metabolite, 7-aminoclonazepam (B1198261), is formed through the reduction of the 7-nitro group on the parent molecule.[1][2] Monitoring 7-aminoclonazepam is critical for therapeutic drug monitoring, compliance assessment, and forensic toxicology, as it is often detected at higher concentrations and for a longer duration than clonazepam itself.[1][3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 7-aminoclonazepam in complex biological matrices.[5] The use of a stable isotope-labeled (SIL) internal standard is crucial for accurate quantification, as it compensates for variations during sample preparation and instrumental analysis.[6] 7-Aminoclonazepam-d4 is an ideal SIL internal standard for this purpose, as its physicochemical properties and chromatographic behavior closely mimic the unlabeled analyte, ensuring high accuracy and precision.[6][7] This document provides a detailed protocol for the extraction and quantification of 7-aminoclonazepam from biological samples using this compound.
Metabolic Pathway of Clonazepam
Clonazepam is extensively metabolized in the body, primarily by CYP3A enzymes, through nitro-reduction to form its main metabolite, 7-aminoclonazepam.[1] This metabolite can then be further acetylated.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nyc.gov [nyc.gov]
- 3. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Quantification of 7-Aminoclonazepam in Urine
These application notes provide a detailed protocol for the quantification of 7-aminoclonazepam (B1198261), the major metabolite of clonazepam, in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
Introduction
Clonazepam is a potent benzodiazepine (B76468) prescribed for seizure and panic disorders. Monitoring its primary metabolite, 7-aminoclonazepam, in urine is essential for assessing compliance, managing therapeutic dosage, and in forensic investigations.[1][2] Due to its extensive metabolism, clonazepam is often found in very low concentrations in urine, making 7-aminoclonazepam the preferred target analyte for detecting clonazepam use.[2] While various analytical techniques exist, LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.[1]
Comparative Analysis of Analytical Methods
Several methods are available for the quantification of 7-aminoclonazepam in urine, each with distinct advantages and limitations. A summary of their performance characteristics is presented in Table 1.
| Parameter | LC-MS/MS Method | GC-MS Method | Spectrofluorimetric Method | Immunoassay |
| Linearity Range | 5 - 1000 ng/mL[1] | 50 - 2000 pg/mL[3] | 10 - 500 ng/mL[1] | Semi-quantitative |
| Limit of Detection (LOD) | 5 ng/mL[1] | 35 ng/mL[1] | 3.3 ng/mL[1] | ~200 ng/mL (cutoff)[1] |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | 65 ng/mL[1] | 10 ng/mL[1] | Not applicable |
| Accuracy (% Recovery) | Within ± 15% of target[1] | Not explicitly stated | 97.59% - 106.12%[4] | Subject to cross-reactivity |
| Precision (% RSD) | < 15%[1] | Not explicitly stated | < 4%[1][4] | High variability |
| Specificity | Very High[1] | High | High, no significant interference reported.[1] | Low, cross-reactivity is a known issue.[1] |
Experimental Protocol: LC-MS/MS Quantification
This protocol details a robust and sensitive method for the quantification of 7-aminoclonazepam in urine using LC-MS/MS.
1. Materials and Reagents
-
7-aminoclonazepam certified reference material
-
7-aminoclonazepam-D4 (internal standard)
-
β-glucuronidase from E. coli
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[5]
2. Sample Preparation
The sample preparation involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. A "dilute and shoot" approach can also be utilized for a faster, though potentially less sensitive, analysis.[1][6]
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]
-
3. LC-MS/MS Instrumentation and Conditions
The separation and detection are performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Specific precursor-to-product ion transitions for 7-aminoclonazepam and its deuterated internal standard are monitored for high selectivity and sensitivity.[1] An example of quantitative and qualitative transitions for 7-aminoclonazepam are m/z 286 → 222 and m/z 286 → 121, respectively.[6] For the deuterated internal standard, this compound, the transition is m/z 290 → 226.[6]
-
4. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of 7-aminoclonazepam in the urine samples is determined from the calibration curve.
-
A linear regression with a weighting factor of 1/x is typically used for the calibration curve.[5]
Method Validation Parameters
The analytical method should be validated according to established guidelines. Key validation parameters are summarized in Table 2.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy | Within ± 15% of nominal concentration (± 20% at LOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LOQ) |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
| Matrix Effect | Assessed to ensure minimal ion suppression or enhancement. |
| Stability | Evaluated under various storage conditions (e.g., room temperature, frozen). It has been noted that 7-aminoclonazepam can show instability when stored frozen for extended periods.[9] |
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the quantification of 7-aminoclonazepam in urine by LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS quantification of 7-aminoclonazepam in urine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of 7-Aminoclonazepam in Human Plasma
Introduction
7-Aminoclonazepam (B1198261) is the principal metabolite of clonazepam, a potent benzodiazepine (B76468) prescribed for seizure and panic disorders. The monitoring of 7-aminoclonazepam levels in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology, as it is often found at higher concentrations and has a longer detection window than the parent drug.[1] Solid-phase extraction (SPE) is a widely adopted technique for the isolation and concentration of 7-aminoclonazepam from complex biological matrices like plasma, providing cleaner extracts compared to traditional liquid-liquid extraction methods.[2][3] This application note details a reliable SPE method for the extraction of 7-aminoclonazepam from human plasma, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or spectrofluorimetry.
Principle
This method utilizes a solid-phase extraction cartridge to selectively adsorb 7-aminoclonazepam from a plasma sample. The plasma sample is first pre-treated to adjust the pH and disrupt protein binding. It is then loaded onto a conditioned SPE cartridge. Interfering substances are removed with a series of wash steps, and the purified analyte is subsequently eluted with an appropriate organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for instrumental analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of 7-aminoclonazepam from plasma and other biological matrices using various SPE and analytical methods.
Table 1: SPE Recovery and Limits of Quantification
| SPE Sorbent | Analytical Method | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| C18 | Spectrofluorimetry | Plasma | Not Specified | 10 ng/mL | [4] |
| Reversed-Phase | LC-MS/MS | Oral Fluid | ~55% | Not Specified | [2] |
| Phenyl SPE | GC-MS / LC-PDA | Whole Blood | Not Specified | 1 ng/mL (GC-MS), 5 ng/mL (LC-PDA) | [5] |
| Strong Cation Exchange (SCX) | LC-MS/MS | Blood | Not Specified | 5 ng/mL | [6] |
| Polymer-based mixed-mode | LC-MS-MS | Urine | 56 - 83% | 0.002 - 0.01 µM | [7] |
Table 2: Calibration Range for 7-Aminoclonazepam Analysis
| Analytical Method | Matrix | Calibration Range | Reference |
| Spectrofluorimetry | Plasma | 10 - 500 ng/mL | [4] |
| LC-MS/MS | Blood | 5 - 1000 ng/mL | [6] |
| LC-MS-MS | Urine | 0.1 - 8.0 µM | [7] |
| LC-MS/MS | Blood/Serum | 10 - 200 ng/mL (for calibrators) | [8] |
Experimental Protocols
This section provides detailed protocols for two distinct SPE methods for the extraction of 7-aminoclonazepam from plasma.
Protocol 1: Reversed-Phase SPE using C18 Cartridge for Spectrofluorimetric Analysis [4]
This protocol is adapted for subsequent derivatization and spectrofluorimetric analysis.
Materials:
-
C18 SPE Cartridges
-
Human Plasma
-
Methanol (B129727) (ACS Grade)
-
Deionized Water
-
Borate (B1201080) Buffer (0.1 M, pH 9)
-
Ethyl Acetate (B1210297)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Pre-treatment: To 1 mL of plasma sample, add 1 mL of borate buffer (pH 9). Vortex for 30 seconds.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% acetonitrile in water to remove interfering substances.[4]
-
Elution: Elute the 7-aminoclonazepam from the cartridge with 3 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of methanol. The sample is now ready for derivatization and analysis.
Protocol 2: SPE for LC-MS/MS Analysis [1][8]
This protocol is a generalized procedure suitable for LC-MS/MS analysis.
Materials:
-
Phenyl SPE or similar cartridges
-
Human Plasma or Serum
-
Methanol (LC-MS Grade)
-
Deionized Water
-
Sodium Acetate Buffer (100 mM, pH 4.5)
-
pH 9.0 Buffer (e.g., Potassium Carbonate/Bicarbonate)
-
Ethyl Acetate/Ammonium Hydroxide (B78521) (98:2, v/v)
-
Internal Standard (e.g., 7-Aminoclonazepam-d4)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting and Spiking: Aliquot 1 mL of plasma or serum into a glass tube. Spike with an appropriate internal standard.
-
Buffering: Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water and then the acetate buffer.[1]
-
Sample Loading: Load the buffered sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of pH 9.0 buffer. Dry the column under vacuum or positive pressure for a minimum of 20 minutes.[1][8]
-
Elution: Elute the analyte with 2 mL of ethyl acetate/ammonium hydroxide (98:2, v/v).[1][8]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol in 0.1% formic acid).[2] Vortex and centrifuge to pellet any particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for SPE of 7-aminoclonazepam for spectrofluorimetric analysis.
Caption: General workflow for SPE of 7-aminoclonazepam for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itspsolutions.com [itspsolutions.com]
- 7. scispace.com [scispace.com]
- 8. nyc.gov [nyc.gov]
Application Notes and Protocols for Benzodiazepine Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of whole blood for the quantitative analysis of benzodiazepines. The following sections offer a comparative overview of common extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with a QuEChERS-based method.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for conditions such as anxiety, insomnia, and seizures.[1] Due to their potential for abuse and dependence, forensic and clinical toxicology laboratories frequently monitor their presence in biological samples, including whole blood.[1] Accurate quantification of benzodiazepines in whole blood requires robust and efficient sample preparation to remove matrix interferences such as proteins and lipids. This document outlines and compares several established methods for this purpose.
Comparative Overview of Sample Preparation Techniques
The choice of sample preparation method depends on various factors, including the specific benzodiazepines of interest, required sensitivity, available equipment, and desired sample throughput. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3]
Table 1: Comparison of Quantitative Performance for Benzodiazepine (B76468) Extraction from Whole Blood
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS | Supported Liquid Extraction (SLE) |
| Recovery | Analyte dependent | 60 - 91%[4][5] | >85% | 85.5 - 105%[1] | Good recoveries reported[6] |
| Limit of Detection (LOD) | --- | 5 - 50 ng/mL[7][8] | 0.2 - 20 ng/mL[9][10] | --- | --- |
| Limit of Quantification (LOQ) | --- | ≤ 50 ng/mL[7][8] | --- | 10 ng/mL[1] | ≥ 10 ng/mL[11][6][12] |
| Matrix Effects | Can be significant | Moderate | Low | -22 to 18%[1] | Minimal |
| Linearity (r²) | --- | > 0.990[7][8] | > 0.995[9][10] | 0.9963 - 1.0000[1] | --- |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from whole blood samples. It involves the addition of a miscible organic solvent or an acid to denature and precipitate proteins, which are then separated by centrifugation.
Protocol:
-
To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of an internal standard mix.[13]
-
Add 300 µL of a precipitation solvent, such as a mixture of acetone (B3395972) and acetonitrile (B52724) (30:70 v/v).[13][14]
-
Vortex the mixture vigorously for 15 seconds to ensure thorough mixing and protein precipitation.[13]
-
Centrifuge the sample for 10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate or vial.[13][14]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent, such as a 15:85 methanol:ammonium (B1175870) formate (B1220265) buffer (10 mM) mixture.[13][14]
-
The sample is now ready for analysis by LC-MS/MS.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
Protocol:
-
Combine 1 mL of human whole blood with calibrators and controls in 15 mL disposable centrifuge tubes.[7]
-
Perform a liquid-liquid extraction of the benzodiazepines from the blood sample.[7]
-
Derivatize the extracted compounds on-column to form tert-butyldimethylsilyl (TBDMS) derivatives if required for GC-MS analysis.[7]
-
Analyze the sample using EI-GC-MS in selective ion monitoring (SIM) mode.[7]
Note: A more detailed LLE protocol often involves the addition of a buffer to adjust pH, followed by an organic extraction solvent (e.g., ethyl acetate (B1210297), n-hexane), vortexing, centrifugation, and separation of the organic layer.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent material to retain the analytes of interest while the matrix components are washed away.
Protocol:
-
Conditioning: Condition an Oasis HLB solid-phase extraction cartridge with the appropriate solvent to activate the sorbent.[9][10]
-
Loading: Load the pre-treated whole blood sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a solvent that removes interfering substances but retains the benzodiazepines.
-
Elution: Elute the benzodiazepines from the cartridge using a small volume of a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent (e.g., methanol) containing an internal standard.[10]
-
The sample is then ready for GC/MS or LC-MS/MS analysis.[9][10]
Supported Liquid Extraction (SLE)
SLE is an alternative to traditional LLE that avoids issues like emulsion formation.[11][6] The aqueous sample is absorbed onto an inert solid support, and the analytes are eluted with an immiscible organic solvent.
Protocol:
-
Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of internal standard (ISTD) and 1 mL of 1% aqueous ammonium hydroxide, then vortex.[11]
-
Sample Loading: Load 750 µL of the pre-treated sample onto an ISOLUTE® SLE+ 1 mL cartridge and apply a brief pulse of vacuum or positive pressure to initiate flow. Allow the sample to absorb for 5 minutes.[11]
-
Analyte Extraction: Apply 2.5 mL of dichloromethane (B109758) (DCM) and allow it to flow through under gravity for 5 minutes, collecting the eluate. Repeat with a second 2.5 mL aliquot of DCM.[11]
-
Post-elution and Reconstitution: Evaporate the combined eluate at 40°C. Reconstitute the residue with 50 µL of ethyl acetate and 50 µL of MTBSTFA (with 1% t-BDMCS), vortex, and heat at 70°C for 30 minutes for derivatization before GC/MS analysis.[11]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of benzodiazepines from whole blood.[1]
Protocol:
-
Extraction: In a 15 mL centrifuge tube, combine 1 mL of whole blood with 2 mL of acetonitrile containing 0.4% formic acid.[1]
-
Add 400 mg of magnesium sulfate (B86663) (MgSO4) and 100 mg of sodium acetate (NaOAc) to induce phase separation.[1]
-
Shake and centrifuge the sample.
-
Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO4, 50 mg primary secondary amine (PSA), and 50 mg C18.[1]
-
Vortex and centrifuge the dSPE tube.
-
The resulting supernatant is a clean extract ready for LC-MS/MS analysis.[1]
Method Selection
The choice of sample preparation method is a critical step in the analytical workflow for benzodiazepine quantification in whole blood. The following diagram illustrates the key considerations for method selection.
Conclusion
The sample preparation methods detailed in this document provide robust and reliable options for the extraction of benzodiazepines from whole blood prior to chromatographic analysis. The selection of the most appropriate method will depend on the specific requirements of the laboratory and the analytical goals. For high-throughput screening, protein precipitation or QuEChERS may be preferred, while solid-phase extraction offers superior cleanup and sensitivity for methods requiring lower detection limits. Liquid-liquid extraction remains a viable and effective, albeit more manual, alternative.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molnar-institute.com [molnar-institute.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. research.rug.nl [research.rug.nl]
- 6. gcms.cz [gcms.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and determination of benzodiazepines in whole blood using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of 7-Aminoclonazepam Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-aminoclonazepam (B1198261), the primary metabolite of clonazepam, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated internal standards. The use of a deuterated internal standard, such as 7-aminoclonazepam-d4, is crucial for accurate quantification as it closely mimics the analyte's chemical and physical properties during extraction, derivatization, and analysis, thus correcting for any sample loss or variability.[1]
Introduction
Clonazepam is a potent benzodiazepine (B76468) widely prescribed for its anticonvulsant and anxiolytic properties.[2] Monitoring its major metabolite, 7-aminoclonazepam, is essential in clinical and forensic toxicology to assess patient compliance, for therapeutic drug monitoring, and in investigations of drug-facilitated crimes.[2][3] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common method for its analysis, GC-MS remains a robust and widely used technique.[2] However, due to the polar nature and low volatility of 7-aminoclonazepam, a derivatization step is necessary to improve its chromatographic behavior and thermal stability for GC-MS analysis.[2][4]
Quantitative Data Summary
The following table summarizes typical quantitative performance characteristics for the GC-MS analysis of 7-aminoclonazepam. These values can vary depending on the specific matrix, instrumentation, and method validation parameters.
| Performance Metric | Typical Value | Key Considerations |
| Limit of Detection (LOD) | 1 - 6.13 ng/mL | Dependent on the sample matrix and ionization mode (NCI can offer lower detection limits).[2] |
| Limit of Quantitation (LOQ) | 5 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[2][5] |
| Linearity (Upper Limit) | Up to 1000 ng/mL | The method should demonstrate a linear response across a defined concentration range.[2] |
| Precision (%CV) | < 10% | Reflects the closeness of repeated measurements. |
| Accuracy (% Bias) | ± 15% | Indicates the closeness of the measured value to the true value.[2] |
Experimental Protocols
Protocol 1: Analysis of 7-Aminoclonazepam in Whole Blood
This protocol details a common procedure for the extraction, derivatization, and GC-MS analysis of 7-aminoclonazepam from whole blood samples.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of whole blood, add a known amount of deuterated internal standard (e.g., this compound).[2]
-
Add 2 mL of a suitable buffer, such as 100 mM sodium acetate (B1210297) buffer (pH 4.5) or a pH 6 phosphate (B84403) buffer, and vortex to mix.[2][5]
-
Condition a solid-phase extraction column (e.g., mixed-mode cation exchange or phenyl) with methanol (B129727), followed by deionized water and then the equilibration buffer.[1][2][4]
-
Load the sample mixture onto the conditioned SPE column.[2][4]
-
Wash the column sequentially with deionized water and a weak organic solvent (e.g., 10% methanol in water or 5% acetonitrile (B52724) in buffer) to remove interferences.[1][4][5]
-
Dry the column thoroughly under a stream of nitrogen or high vacuum.[2]
-
Elute the analyte and internal standard with an appropriate solvent, such as ethyl acetate or a mixture of ethyl acetate and ammonium (B1175870) hydroxide (B78521) (98:2, v/v).[2][5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
2. Derivatization
-
To the dried residue, add a derivatizing agent. Common choices include:
-
Silylation: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][6] Add 50-100 µL of the reagent, vortex, and heat at 60-80°C for 20-30 minutes.[4]
-
Acylation: Heptafluorobutyric acid anhydride (B1165640) (HFBA). Add 50 µL of HFBA, vortex, and heat at 60-70°C for 30 minutes.[4]
-
-
After cooling to room temperature, the derivatized sample is ready for GC-MS injection.[4]
3. GC-MS Parameters (Typical)
-
Gas Chromatograph: Agilent GC system or equivalent.[3]
-
Injector: Splitless mode at 270°C.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[3][4]
-
Column: Phenyl-methyl siloxane capillary column (e.g., DB-5MS or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][3]
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20-25°C/min to 250-300°C, and hold for 5 minutes.[3][4]
-
Mass Spectrometer: Mass selective detector.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[3][5]
-
Ion Source Temperature: 200°C.[3]
-
Quadrupole Temperature: 150°C.[3]
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 7-aminoclonazepam and the deuterated internal standard.[3]
Protocol 2: Analysis of 7-Aminoclonazepam in Hair
This protocol is adapted for the analysis of hair samples, which provides a longer detection window.[3]
1. Sample Preparation
-
Decontamination: Wash hair samples with dichloromethane (B109758) to remove external contaminants.[3]
-
Segmentation and Pulverization: Segment the hair (e.g., into 2 cm sections) for chronological analysis and pulverize using a ball mill.[3]
-
Incubation and Extraction:
-
Take a 50 mg aliquot of the pulverized hair.[3]
-
Add a known amount of deuterated internal standard (e.g., diazepam-d5).[3]
-
Incubate the hair in a buffer (e.g., Sorenson buffer, pH 7.6).[3]
-
Perform liquid-liquid extraction with a suitable organic solvent mixture like diethylether and chloroform (B151607) (80:20, v/v).[3]
-
Evaporate the organic extract to dryness.[3]
-
2. Derivatization
-
Add heptafluorobutyric anhydride (HFBA) to the dried residue and heat to form the volatile derivative.[3]
3. GC-MS Analysis
-
Follow the GC-MS parameters outlined in Protocol 1, optimizing as necessary for the hair matrix. The use of NCI mode is highly recommended for the low concentrations typically found in hair.[3]
Visualizations
Caption: General workflow for GC-MS analysis of 7-aminoclonazepam.
Caption: Rationale for using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyc.gov [nyc.gov]
Application Note: A Robust and Sensitive Method for the Quantitative Analysis of Clonazepam and its Major Metabolite, 7-Aminoclonazepam, in Human Plasma using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments of clonazepam.
1. Introduction
Clonazepam is a long-acting benzodiazepine (B76468) primarily used in the treatment of seizure disorders and panic attacks.[1][2][3] It acts as a GABA-A receptor agonist, increasing the frequency of chloride channel opening, which leads to neuronal hyperpolarization and reduced neuronal excitability.[1] Given that plasma levels of clonazepam can vary significantly among patients, quantitative analysis of the parent drug and its metabolites is crucial for optimizing therapeutic outcomes and conducting pharmacokinetic research.[3] This application note provides a detailed protocol for a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of clonazepam and its primary active metabolite, 7-aminoclonazepam (B1198261), in human plasma.
2. Metabolic Pathway of Clonazepam
Clonazepam is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine.[4][5] The primary metabolic pathway involves the reduction of the 7-nitro group by cytochrome P450 enzymes, particularly CYP3A4, to form 7-aminoclonazepam.[4][5][6] This major metabolite is then further acetylated by N-acetyltransferase 2 (NAT2) to form 7-acetamido-clonazepam.[4][6] Hydroxylation at the C-3 position is considered a minor metabolic route.[4][6]
3. Experimental Protocols
This section details the complete workflow for the quantitative analysis of clonazepam and 7-aminoclonazepam from plasma samples.
3.1. Materials and Reagents
-
Clonazepam and 7-Aminoclonazepam reference standards
-
Clonazepam-D4 (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate (B1210297)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (K2-EDTA)
3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Clonazepam-D4, 100 ng/mL).
-
Vortex briefly to mix.
-
Add 1.0 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
3.3. LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.
| Parameter | Condition |
| HPLC System | Standard UPLC/HPLC System |
| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start with 20% B, ramp to 80% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 2 min. |
| Column Temperature | 40°C[9] |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| MRM Transitions | See Table 2 below. |
| Internal Standard (IS) | Clonazepam-D4[10] |
Table 1: Optimized LC-MS/MS instrumental parameters.
Table 2: Multiple Reaction Monitoring (MRM) Transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Clonazepam | 316.0 | 270.1[9] |
| 7-Aminoclonazepam | 286.1 | 121.1 |
| Clonazepam-D4 (IS) | 320.0 | 274.1[10] |
4. Method Validation and Data Presentation
The analytical method was validated according to established guidelines for bioanalytical method validation, assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
Table 3: Summary of Method Validation Parameters.
| Parameter | Clonazepam | 7-Aminoclonazepam | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.25 - 50.0[9] | 0.25 - 50.0 | r² > 0.99 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | |
| LLOQ (ng/mL) | 0.25 | 0.25 | S/N > 10, Precision <20%, Accuracy ±20% |
| Intra-day Precision (%CV) | < 6.5% | < 7.2% | < 15% (<20% at LLOQ) |
| Inter-day Precision (%CV) | < 8.1% | < 9.5% | < 15% (<20% at LLOQ) |
| Accuracy (% Recovery) | 96.5% - 104.2% | 95.8% - 105.1% | 85% - 115% (80% - 120% at LLOQ) |
5. Experimental Workflow Visualization
The entire analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below.
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the simultaneous quantification of clonazepam and its major metabolite, 7-aminoclonazepam, in human plasma. The simple liquid-liquid extraction procedure offers clean extracts and high recovery. This validated assay is well-suited for routine therapeutic drug monitoring, as well as for pharmacokinetic and bioequivalence studies, providing valuable data for both clinical and research applications.
References
- 1. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonazepam - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an ultra-performance liquid chromatography/electrospray ionization-tandem mass spectrometry bioanalytical method for quantifying clonazepam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers | MDPI [mdpi.com]
- 9. Bioequivalence Study of Two Tablet Formulations of Clonazepam 2 mg: A Randomized, Open-Label, Crossover Study in Healthy Mexican Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application of 7-Aminoclonazepam-d4 in Forensic Toxicology: Application Notes and Protocols
Introduction
Clonazepam, a high-potency benzodiazepine (B76468) marketed under brand names like Klonopin, is widely prescribed for treating seizure and panic disorders.[1] In forensic toxicology, the analysis of clonazepam and its metabolites is crucial for determining drug involvement in criminal cases, such as drug-facilitated sexual assault (DFSA), and in post-mortem investigations.[2][3] Clonazepam is extensively metabolized in the body, with 7-aminoclonazepam (B1198261) being its major metabolite.[3][4] Due to its higher concentration and longer detection window in biological samples compared to the parent drug, 7-aminoclonazepam is a key analyte for assessing clonazepam exposure.[5][6]
To ensure the accuracy and reliability of quantitative analysis, a stable isotope-labeled internal standard is essential. 7-Aminoclonazepam-d4, a deuterated analog of 7-aminoclonazepam, is the preferred internal standard for quantification by mass spectrometry (MS) methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of 7-aminoclonazepam.
Metabolic Pathway of Clonazepam
Clonazepam undergoes extensive metabolism in the liver. The primary metabolic pathway involves the reduction of the 7-nitro group by cytochrome P450 enzymes, particularly CYP3A4, to form 7-aminoclonazepam.[1][4][5] This major metabolite can then be further metabolized through N-acetylation by N-acetyltransferase 2 (NAT2) to form 7-acetamidoclonazepam.[4][5] A minor pathway also includes hydroxylation of clonazepam and its metabolites.[4][5] Less than 2% of the parent drug is excreted unchanged in the urine.[4]
Analytical Methodologies
The detection and quantification of 7-aminoclonazepam in forensic toxicology are predominantly performed using chromatographic techniques coupled with mass spectrometry.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity, specificity, and applicability to a wide range of biological matrices including blood, urine, and oral fluid.[5][10][11][12] It allows for the direct analysis of 7-aminoclonazepam without the need for derivatization.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for the analysis of 7-aminoclonazepam.[2][14] However, it often requires a derivatization step to increase the volatility and thermal stability of the analyte before analysis.[2][9][15]
In both methods, this compound is added to the samples at the beginning of the extraction process to serve as an internal standard, correcting for any loss of analyte during sample preparation and any variations in instrument response.[2][16]
Quantitative Data
The following table summarizes typical quantitative parameters for the analysis of 7-aminoclonazepam in various biological matrices using LC-MS/MS and GC-MS with this compound as an internal standard.
| Matrix | Analytical Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Linearity Range | Reference |
| Whole Blood | GC-MS | 5 ng/mL | 1 ng/mL | Not Specified | [2] |
| Hair | GC-MS | 1 pg/mg | 0.4 pg/mg | 1 - 1000 pg/mg | [17] |
| Urine | Spectrofluorimetry | 10 ng/mL | 3.3 ng/mL | 10 - 500 ng/mL | |
| Blood | LC-MS/MS | 0.02 - 1.5 ng/mL | Not Specified | Not Specified | [12] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Serum
This protocol outlines a general solid-phase extraction procedure for the isolation of 7-aminoclonazepam from blood or serum samples.[5][16]
Materials:
-
16 x 125 mm glass tubes
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction (SPE) columns (e.g., Phenyl SPE)[2][5]
-
This compound internal standard solution
-
Sodium acetate (B1210297) buffer (100 mM, pH 4.5)[16]
-
Methanol
-
Ethyl Acetate
-
Ammonium Hydroxide (B78521)
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of blood or serum into a labeled 16 x 125 mm glass tube.[16]
-
Add the internal standard solution (this compound) to each sample, calibrator, and control.[16] For example, add 10 μL of a 10.0 mg/L working internal standard solution to achieve a concentration of 100 ng/mL.[16]
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex.[16]
-
Centrifuge the tubes at approximately 3000 rpm for 10 minutes.[16]
-
Condition the SPE columns by washing with 2 mL of methanol, followed by 2 mL of deionized water, and then 1 mL of pH 9.0 buffer.[16] Do not allow the column to dry out between washes.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE column.[16]
-
Wash the column with 1 mL of deionized water, followed by 1 mL of a pH 9.0 buffer.[16]
-
Dry the column thoroughly under a stream of nitrogen or high-pressure air (e.g., 20 minutes at 60 psi).[16]
-
Elute the analyte and internal standard with 2 mL of an elution solvent, such as ethyl acetate/ammonium hydroxide (98:2 v/v).[16]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[16]
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of mobile phase A).[16]
LC-MS/MS Instrumental Analysis
The following are general parameters for LC-MS/MS analysis. These should be optimized for the specific instrumentation being used.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase A: 0.01% Formic acid in water.[18]
-
Mobile Phase B: 0.01% Formic acid in acetonitrile.[18]
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A (e.g., 90%), which is decreased over several minutes to elute the analytes.[18]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.[12]
-
Injection Volume: 5-20 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for 7-aminoclonazepam and this compound should be monitored. These transitions need to be optimized on the specific mass spectrometer being used.
-
7-Aminoclonazepam: (Example transitions, need to be confirmed)
-
Precursor Ion (Q1): m/z 286.1
-
Product Ion (Q3): m/z 121.1, 220.1
-
-
This compound: (Example transitions, need to be confirmed)
-
Precursor Ion (Q1): m/z 290.1
-
Product Ion (Q3): m/z 125.1, 224.1
-
-
-
Collision Energy: Optimized for each transition to achieve maximum signal intensity.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 7-aminoclonazepam in forensic samples using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard is critical for the accurate and precise quantification of 7-aminoclonazepam in forensic toxicology casework.[2][16] The protocols outlined in this document provide a robust framework for the analysis of this important clonazepam metabolite in various biological matrices. The high sensitivity and specificity of LC-MS/MS, combined with a reliable sample preparation method like SPE, ensure that forensic laboratories can confidently report results for clonazepam exposure. It is essential for each laboratory to validate these methods according to their specific standard operating procedures and regulatory guidelines to ensure the quality and integrity of their results.
References
- 1. Clonazepam - Wikipedia [en.wikipedia.org]
- 2. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. arch.ies.gov.pl [arch.ies.gov.pl]
- 15. nyc.gov [nyc.gov]
- 16. nyc.gov [nyc.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. lcms.cz [lcms.cz]
Application Notes and Protocols: The Role of 7-Aminoclonazepam-d4 in Clinical Chemistry and Therapeutic Drug Monitoring
Introduction
Clonazepam, a long-acting benzodiazepine (B76468) marketed under trade names like Klonopin and Rivotril, is widely prescribed for the treatment of seizure disorders, panic disorders, and certain movement disorders. Therapeutic Drug Monitoring (TDM) of clonazepam is crucial to ensure its efficacy and safety, as plasma levels can vary significantly among patients. Clonazepam is extensively metabolized in the liver, primarily through nitro-reduction to its major metabolite, 7-aminoclonazepam (B1198261).[1][2] Consequently, the quantification of 7-aminoclonazepam in biological matrices serves as a reliable indicator of clonazepam intake and metabolism.
7-Aminoclonazepam-d4, a deuterated stable isotope of 7-aminoclonazepam, is the preferred internal standard for the quantitative analysis of 7-aminoclonazepam by mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] Its use is critical in clinical toxicology, pain prescription monitoring, and forensic analysis to correct for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification of the analyte.[3][4] These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of this compound in clinical and research settings.
Data Presentation: Quantitative Analysis of 7-Aminoclonazepam
The following table summarizes the quantitative parameters for the analysis of 7-aminoclonazepam in various biological matrices using LC-MS/MS, with this compound as the internal standard.
| Biological Matrix | Method | Limit of Quantitation (LOQ) | Linearity Range | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Urine | LC-MS/MS | 40 ng/mL | 40 - 100,000 ng/mL | 13% (at 80 ng/mL), 11% (at 900 ng/mL) | Not Reported | [6] |
| Urine | UHPLC-MS/MS | 10 ng/mL | 10 - 1000 ng/mL | < 20% | < 20% | [7] |
| Serum | LC-MS/MS | 2.6 µg/L | Not Reported | < 12% | < 13% | [8] |
| Oral Fluid | LC-MS/MS | 4.2 ng/mL | 0.5 - 316.7 ng/mL | 2.8% - 7.29% | 1.42% - 6.8% | [9] |
| Hair | GC-MS (NCI) | 1 pg/mg | 1 - 1000 pg/mg | Within acceptable limits | Within acceptable limits | [10] |
| Dried Blood Spots | LC-MS/MS | Not specified | Therapeutic concentration ranges | Not Reported | Not Reported | [11] |
Metabolic Pathway of Clonazepam
Clonazepam undergoes extensive metabolism in the body, primarily through the reduction of the 7-nitro group to form 7-aminoclonazepam. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[1] 7-aminoclonazepam can be further metabolized via N-acetylation to 7-acetamidoclonazepam, a reaction catalyzed by N-acetyltransferase 2 (NAT2).[1] A minor metabolic pathway involves the hydroxylation of the parent compound and its metabolites.[1]
Metabolic conversion of Clonazepam.
Experimental Protocols
Protocol 1: Quantification of 7-Aminoclonazepam in Urine by LC-MS/MS
This protocol outlines a "dilute and shoot" method for the analysis of 7-aminoclonazepam in urine, a common approach in clinical settings for patient compliance monitoring.[6]
1. Materials and Reagents:
-
7-Aminoclonazepam certified reference material
-
This compound internal standard (e.g., 1000 ng/mL in synthetic urine)[6]
-
HPLC grade water, acetonitrile (B52724), methanol (B129727), and formic acid[6]
-
β-glucuronidase enzyme (if conjugated metabolites are to be measured)[12][13]
-
Microcentrifuge tubes and autosampler vials
2. Sample Preparation:
-
To a microcentrifuge tube, add the urine sample.
-
Add the internal standard solution (this compound) to each sample, calibrator, and control.
-
(Optional) For the hydrolysis of glucuronidated metabolites, add β-glucuronidase and incubate as required (e.g., 1 hour at 50°C).[13]
-
Dilute the sample with a suitable solvent, such as a mixture of water and mobile phase.[12]
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the sample to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
4. MRM Transitions:
-
7-Aminoclonazepam: m/z 286 → 222 (quantifier), m/z 286 → 121 (qualifier)[6]
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify the concentration of 7-aminoclonazepam in the unknown samples using the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) of 7-Aminoclonazepam from Blood/Serum
This protocol provides a more extensive sample cleanup using solid-phase extraction, suitable for forensic toxicology applications where lower detection limits may be required.[15]
1. Materials and Reagents:
-
7-Aminoclonazepam certified reference material
-
This compound internal standard
-
Solid-phase extraction (SPE) cartridges (e.g., phenyl SPE)[16]
-
Methanol, ethyl acetate, ammonium (B1175870) hydroxide[15]
-
Deionized water
-
Nitrogen evaporator
2. Sample Preparation:
-
Aliquot 1 mL of blood or serum into a glass tube.
-
Add the internal standard (this compound).
-
Add a buffer to adjust the pH (e.g., pH 9.0 buffer).[15]
-
Vortex mix the sample.
3. Solid-Phase Extraction:
-
Condition the SPE column with methanol followed by deionized water and then the pH 9.0 buffer.[15]
-
Load the prepared sample onto the SPE column.
-
Wash the column with deionized water and a weak organic solvent (e.g., 5% acetonitrile in buffer) to remove interferences.[16]
-
Dry the column thoroughly under vacuum or positive pressure.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., 98:2 ethyl acetate:ammonium hydroxide).[15]
4. Final Eluate Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[15]
-
Reconstitute the residue in a small volume of the initial mobile phase.[15]
-
Vortex and centrifuge the reconstituted sample.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for TDM
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of clonazepam through the quantification of its metabolite, 7-aminoclonazepam, using this compound as an internal standard.
TDM Workflow for Clonazepam Monitoring.
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of 7-aminoclonazepam in various biological matrices. The detailed protocols and compiled quantitative data provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of clonazepam and in forensic and clinical toxicology. The high sensitivity and specificity of LC-MS/MS methods, combined with the use of a stable isotope-labeled internal standard, ensure high-quality data essential for clinical decision-making and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Clonazepam - Wikipedia [en.wikipedia.org]
- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. caymanchem.com [caymanchem.com]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. waters.com [waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. b-ac.co.uk [b-ac.co.uk]
- 15. nyc.gov [nyc.gov]
- 16. benchchem.com [benchchem.com]
- 17. crimelab.phoenix.gov [crimelab.phoenix.gov]
LC-MS/MS parameters for 7-Aminoclonazepam-d4 detection.
An Application Note and Protocol for the Detection of 7-Aminoclonazepam-d4 by LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical. This document provides a detailed methodology for the detection of this compound, the deuterated internal standard for 7-Aminoclonazepam, a major metabolite of the benzodiazepine (B76468) clonazepam, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Clonazepam is a widely prescribed medication for managing anxiety, and seizure disorders. Monitoring its metabolite, 7-aminoclonazepam, is crucial in both clinical and forensic toxicology. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis using LC-MS/MS as they exhibit nearly identical chemical and physical properties to the analyte, correcting for variations during sample preparation and analysis.[1] This application note outlines the optimized LC-MS/MS parameters and a comprehensive protocol for the robust and reliable detection of this compound.
Quantitative Data
The following tables summarize the essential mass spectrometry and liquid chromatography parameters for the detection of 7-Aminoclonazepam and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Fragmentation Voltage (V) | Collision Energy (V) | Ionization Mode |
| 7-Aminoclonazepam | 286 | 222 (Quantitative) | 120 | Not specified | ESI+ or APCI+ |
| 121 (Qualitative) | Not specified | 25 | |||
| This compound | 290 | 226 | 120 | Not specified | ESI+ or APCI+ |
Data compiled from multiple sources indicating common transitions.[2] Fragmentation and collision energies should be optimized for the specific instrument used.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent ZORBAX Eclipse XDB-C8, 150 × 4.6 mm, 5 µm[3] | C18 or phenyl-hexyl column[1] |
| Mobile Phase A | 20 mM ammonium (B1175870) formate, pH 9 in water[3] | 0.01% Formic acid in water |
| Mobile Phase B | Methanol[3] | Acetonitrile (B52724) |
| Flow Rate | 0.7 mL/min[3] | 1.4 mL/min |
| Gradient | 60% B until 15 min, 100% B at 16 min, 100% B to 21 min[3] | Isocratic: 50:50 (v/v) Mobile Phase A:B |
| Column Temperature | 40 °C | 45 °C |
These are example conditions and should be optimized for the specific application and instrumentation.[1][4][5]
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis.
Sample Preparation (Liquid-Liquid Extraction from Blood)
This protocol is adapted from a method for benzodiazepine analysis in blood.[3]
-
To 0.5 mL of blood in a glass screw-top tube, add 50 µL of the this compound internal standard working solution.
-
Add 1.75 mL of 4.5% ammonia (B1221849) solution and 10 mL of 1-chlorobutane.
-
Mix mechanically for 10 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic solvent layer to a clean glass tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
Sample Preparation (Solid-Phase Extraction from Urine)
This protocol is a general guideline for the extraction of benzodiazepines from urine.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[6]
-
To 1 mL of urine, add the this compound internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% acetonitrile in water.[6]
-
Elute the analyte and internal standard with 3 mL of ethyl acetate.[6]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the reconstituted sample extract onto the LC system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Process the data using the appropriate software to integrate the peak areas for 7-Aminoclonazepam and this compound.
-
Calculate the concentration of 7-Aminoclonazepam in the original sample based on the peak area ratio to the internal standard and a calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of benzodiazepines.
Caption: Experimental workflow for this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitation of 7-Aminoclonazepam in Hair for Long-Term Monitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clonazepam, a potent benzodiazepine (B76468) prescribed for seizure and panic disorders, is also associated with misuse and can be implicated in drug-facilitated crimes.[1] For long-term monitoring of its use, hair analysis provides a distinct advantage over traditional matrices like blood or urine due to a significantly extended detection window. The primary metabolite of clonazepam, 7-aminoclonazepam (B1198261), is incorporated into the hair shaft and serves as a more reliable marker for chronic exposure than the parent drug.[2][3] Studies have shown that 7-aminoclonazepam is deposited in hair in much higher quantities than clonazepam and remains detectable for extended periods, even after a single dose.[3][4] This application note details a robust and sensitive methodology for the quantification of 7-aminoclonazepam in human hair samples, suitable for clinical and forensic toxicology.
Principle of the Method
The quantitation of 7-aminoclonazepam from hair involves a multi-step process beginning with sample decontamination to remove external contaminants. This is followed by mechanical pulverization to increase the surface area for efficient extraction. The analyte and an internal standard (e.g., Diazepam-d5) are extracted from the hair matrix using a combination of solvent sonication and acid digestion.[5] The resulting extract is then purified using solid-phase extraction (SPE). For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extract must undergo derivatization to increase the analyte's volatility and thermal stability.[5] The final analysis is performed using a highly sensitive technique such as GC-MS with Negative Chemical Ionization (NCI) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
-
Decontamination:
-
Wash hair samples (typically 20-50 mg) sequentially with dichloromethane (B109758) and methanol (B129727) to remove external impurities.[6][7]
-
Allow the samples to air dry completely before proceeding.
-
-
Homogenization:
Extraction Protocol (Combined Solvent/Acid Digestion)
This protocol is adapted from methods demonstrating high recovery and sensitivity.[5][9]
-
Place a 50 mg aliquot of pulverized hair into a glass tube.[5]
-
Add an appropriate amount of internal standard (e.g., 30 µL of 1 µg/mL Diazepam-d5).[2]
-
Add 3 mL of methanol and sonicate the sample for 1 hour.[2]
-
Centrifuge the sample and transfer the methanol supernatant to a clean tube.
-
To the remaining hair sample, add 1 mL of 0.1 N HCl and incubate at 55°C for 18-24 hours for acid digestion.[5][9]
-
Combine the methanol extract from step 4 with the acid digest.
-
Solid-Phase Extraction (SPE):
Derivatization (for GC-MS Analysis)
-
Reconstitute the dried extract in an appropriate solvent.
-
Add 50 µL of heptafluorobutyric anhydride (B1165640) (HFBA) as the derivatizing agent.[5][9]
-
Incubate the mixture to allow the reaction to complete, rendering the 7-aminoclonazepam suitable for GC-MS analysis.
Instrumentation and Analytical Conditions
Method 1: GC-MS with Negative Chemical Ionization (NCI)
A highly sensitive method suitable for detecting the picogram levels of 7-aminoclonazepam typically found in hair.[1][3]
-
Gas Chromatograph:
-
Mass Spectrometer (NCI Mode):
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity without the need for derivatization, making it an increasingly common alternative.[7][8]
-
Liquid Chromatograph:
-
Mass Spectrometer (MRM Mode):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for 7-aminoclonazepam and the internal standard to ensure accurate identification and quantification.
-
Quantitative Data Summary
The following tables summarize validation parameters and observed concentrations from various studies, demonstrating the method's performance.
Table 1: Method Validation Parameters
| Parameter | GC-MS Method | LC-MS/MS Method |
|---|---|---|
| Limit of Detection (LOD) | 0.4 pg/mg[2] | 0.1 - 5 pg/mg[4][10] |
| Limit of Quantification (LOQ) | 1 pg/mg[2] | 0.2 - 5 pg/mg[7][8] |
| Linearity Range | 1 - 1000 pg/mg[3] | 0.5 - 200 pg/mg[7] |
| Correlation Coefficient (r²) | >0.99[3] | >0.99[7] |
Table 2: Precision and Accuracy Data (LC-MS/MS)
| Parameter | Intra-day | Inter-day |
|---|---|---|
| Precision (%RSD) | 0.9 - 14.9%[8] | 1.9 - 15.9%[8] |
| Accuracy (% Bias) | Within ±20%[4][8] | Within ±20%[4][8] |
| Extraction Recovery | 50.9% - 99.6%[4][8] | N/A |
Table 3: Reported Concentrations of 7-Aminoclonazepam in Hair Samples
| Exposure Type | Concentration Range (pg/mg) | Reference |
|---|---|---|
| Single Dose (2-3 mg) | 1.8 - 45.30 | [5][10] |
| Chronic Users (Psychiatric Patients) | 1.37 - 1267 |[2][3] |
Visualizations
Metabolic Pathway
Caption: Metabolic conversion of Clonazepam to 7-Aminoclonazepam.
Experimental Workflow
Caption: Workflow for 7-Aminoclonazepam Analysis in Hair.
The described methodologies, utilizing either GC-MS (NCI) or LC-MS/MS, provide a highly sensitive and reliable framework for the quantitation of 7-aminoclonazepam in hair. The ability to detect picogram-per-milligram concentrations allows for effective long-term monitoring of clonazepam intake, from a single exposure to chronic use.[3][9] The superior stability and higher concentration of 7-aminoclonazepam in hair compared to the parent drug make it the preferred analyte for retrospective investigations in both clinical and forensic settings.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deposition of 7-aminoclonazepam and clonazepam in hair following a single dose of Klonopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of benzodiazepines in hair after prolonged exposure to chlorinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening method for benzodiazepines and hypnotics in hair at pg/mg level by liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. forensic.sc.su.ac.th [forensic.sc.su.ac.th]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Benzodiazepine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) source parameters for the analysis of benzodiazepines.
Troubleshooting Guides
Issue: Low or No Analyte Signal
Q1: I am not seeing any signal for my benzodiazepine (B76468) analytes. What are the first source parameters I should check?
A1: When no signal is observed, it's crucial to systematically verify the fundamental source settings. Start with the ionization source. Most benzodiazepines ionize well using Electrospray Ionization (ESI) in positive ion mode.[1][2]
-
Ionization Mode: Confirm you are operating in positive ion mode (+ESI).
-
Spray Voltage: Ensure the spray voltage is on and set to an appropriate level, typically between 3000 V and 5500 V.[3][4] A complete absence of voltage will result in no ion generation.
-
Gas Flows: Check that the nebulizer, auxiliary (heater), and sheath gas flows are active. Lack of nebulization will prevent droplet formation and subsequent ionization.
-
Temperatures: Verify that the ion transfer tube and vaporizer/desolvation temperatures are at their setpoints.[4][5] Proper desolvation is critical for efficient ion formation.
Q2: My signal is present but very low. How can I improve the sensitivity by adjusting source parameters?
A2: Low sensitivity can often be traced back to suboptimal source conditions that lead to inefficient ionization or ion transmission.
-
Systematic Optimization: The best approach is to optimize parameters by infusing a standard solution of your analyte and adjusting one parameter at a time to find the optimal setting.[6]
-
Spray Voltage: Fine-tune the spray voltage. While a typical range is 4000-5500 V for positive mode, the optimal voltage can be compound-dependent.[3]
-
Gas Temperatures & Flows: The desolvation (vaporizer) temperature and gas flows (nebulizer, auxiliary) are critical for efficient droplet desolvation.[3][5] Insufficient heat or gas flow can lead to poor ionization efficiency. Conversely, excessive heat can cause thermal degradation of some thermally labile benzodiazepines.[1]
-
Capillary/Nozzle Voltage: Optimize the voltage on the sampling capillary or nozzle, which influences the efficiency of ion transfer into the mass spectrometer.
A logical workflow for troubleshooting low sensitivity is outlined in the diagram below.
References
- 1. agilent.com [agilent.com]
- 2. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting ion suppression in 7-aminoclonazepam quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of 7-aminoclonazepam (B1198261), the primary metabolite of clonazepam, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Ion Suppression
Ion suppression is a common issue in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression in your 7-aminoclonazepam assays.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression in 7-aminoclonazepam analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of ion suppression in my 7-aminoclonazepam analysis?
A1: Common indicators of ion suppression include:
-
Reduced sensitivity and poor signal-to-noise ratio for 7-aminoclonazepam.
-
Inconsistent and non-reproducible peak areas between injections.
-
A significant decrease in analyte response when switching from a simple solvent standard to a matrix-based sample.
-
Erratic or non-linear calibration curves.
Q2: What are the primary causes of ion suppression?
A2: Ion suppression is primarily caused by co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] For biological samples like plasma, serum, or urine, the most common culprits are phospholipids, salts, and endogenous metabolites.[3][4] These interfering molecules can compete with 7-aminoclonazepam for ionization, leading to a decreased signal.
Q3: How can I definitively confirm that ion suppression is occurring?
A3: A post-column infusion experiment is a reliable method to identify ion suppression.[5][6] This involves infusing a constant flow of a 7-aminoclonazepam standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable signal will be observed. When a blank matrix sample is injected, any dips in this stable signal indicate the retention times at which matrix components are eluting and causing ion suppression.
Q4: Which sample preparation technique is most effective at reducing ion suppression for 7-aminoclonazepam?
A4: The choice of sample preparation is critical for minimizing ion suppression. While protein precipitation (PPT) is a simple and fast technique, it is often less effective at removing phospholipids, a major source of ion suppression.[7][8] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at cleaning up the sample matrix and reducing ion suppression.[9][10][11] The use of mixed-mode SPE sorbents can further enhance cleanup and reduce matrix effects compared to reversed-phase sorbents.[12]
Q5: Can optimizing my liquid chromatography method help with ion suppression?
A5: Yes, improving the chromatographic separation can significantly mitigate ion suppression. By achieving baseline separation between 7-aminoclonazepam and the interfering matrix components, you can prevent them from entering the ion source at the same time.[1] This can be accomplished by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
Q6: Is the use of an internal standard sufficient to correct for ion suppression?
A6: A stable isotope-labeled (SIL) internal standard, such as 7-aminoclonazepam-d4, is highly recommended.[13][14] Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification by normalizing the analyte response to the internal standard response. However, it's important to note that while a SIL internal standard can correct for suppression, it does not eliminate the underlying issue, which can still negatively impact sensitivity.
Q7: When is sample dilution a viable strategy for overcoming ion suppression?
A7: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[13] However, this approach is only feasible if the concentration of 7-aminoclonazepam in the sample is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.
Diagram: Mechanism of Ion Suppression
Caption: The process of ion suppression in the electrospray ionization (ESI) source.
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques on recovery and matrix effects for 7-aminoclonazepam and related benzodiazepines.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Matrix | Analyte(s) | Key Finding on Matrix Effect | Reference |
| Solid-Phase Extraction (Mixed-Mode vs. Reversed-Phase) | Urine | Benzodiazepines | Mixed-mode sorbent reduced absolute matrix effects from 25.3% to 17.7% compared to reversed-phase. | |
| HybridSPE vs. SPE vs. Protein Precipitation | Plasma | General | HybridSPE provided the least matrix interference, followed by SPE (moderate) and protein precipitation (greatest). | [8] |
| Liquid-Liquid Extraction | Plasma, Serum, Blood | 7-Aminoclonazepam | Effective for isolating the analyte from complex biological matrices, thereby reducing matrix effects. | [10] |
| Protein Precipitation (Acetonitrile) | Plasma | Drug Cocktail | Resulted in high analyte recovery (>80%) and low variability (CV <6%), though matrix effects were still present. | [2] |
Table 2: Recovery and LLOQ for 7-Aminoclonazepam with Different Extraction Methods
| Extraction Method | Biological Matrix | Recovery | Lower Limit of Quantitation (LLOQ) | Reference |
| Solid-Phase Extraction | Urine | ~91% (for a panel of benzodiazepines) | 0.5 ng/mL | [12] |
| Solid-Phase Extraction | Blood | Not specified | 5 ng/mL (by LC-PDA), 1 ng/mL (by GC-MS) | [11] |
| Supported Liquid Extraction | Urine | >90% | 40 ng/mL | [15] |
| Protein Precipitation (Acetonitrile) | Plasma | >80% | Not specified | [2] |
Experimental Protocols
Solid-Phase Extraction (SPE) for 7-Aminoclonazepam in Urine
This protocol is a generalized procedure based on common SPE methods for the extraction of 7-aminoclonazepam from urine samples.[4][12][14]
Materials:
-
Urine sample
-
This compound internal standard
-
β-glucuronidase
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.0)
-
4% Phosphoric acid
-
0.02 N Hydrochloric acid
-
Elution solvent: 60:40 Acetonitrile (B52724):Methanol with 5% strong ammonia (B1221849) solution
-
Mixed-mode cation exchange (MCX) SPE cartridges or 96-well plates
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 200 µL of urine in a microcentrifuge tube, add 20 µL of the internal standard solution. Add 200 µL of 0.1 M sodium acetate buffer (pH 5.0) containing β-glucuronidase.
-
Enzymatic Hydrolysis: Incubate the samples at 50°C for 1 hour to deconjugate glucuronidated metabolites. Quench the reaction by adding 200 µL of 4% phosphoric acid.
-
SPE Column Conditioning: Condition the MCX SPE cartridges by washing with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 200 µL of 0.02 N HCl and 200 µL of 20% methanol to remove interferences.
-
Drying: Dry the SPE sorbent under vacuum for approximately 30 seconds.
-
Elution: Elute the 7-aminoclonazepam with two 25 µL aliquots of the elution solvent.
-
Reconstitution: Dilute the eluate with 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for 7-Aminoclonazepam in Plasma
This protocol is adapted from established LLE methods for the extraction of benzodiazepines from plasma.[10]
Materials:
-
Plasma sample
-
This compound internal standard
-
Borate (B1201080) buffer (pH 9.5)
-
Extraction solvent: Dichloromethane-ether-hexane mixture (30:50:20) with 0.5% isoamyl alcohol
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation: To 0.30 mL of plasma in a glass tube, add the internal standard. Add 150 µL of borate buffer to adjust the pH.
-
Liquid-Liquid Extraction: Add 0.90 mL of the extraction solvent to the sample. Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Analyte Recovery: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) for 7-Aminoclonazepam in Plasma
This is a general protein precipitation protocol using acetonitrile.[2][7][16]
Materials:
-
Plasma sample
-
This compound internal standard
-
Acetonitrile (ACN) with 0.1% formic acid
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution) prior to LC-MS/MS analysis.
References
- 1. waters.com [waters.com]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. nyc.gov [nyc.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biotage.com [biotage.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Minimizing matrix effects in bioanalytical methods for 7-aminoclonazepam.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of matrix effects in the bioanalytical determination of 7-aminoclonazepam (B1198261).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 7-aminoclonazepam?
A1: Matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of quantitation.[1] For 7-aminoclonazepam, matrix effects are a primary challenge in LC-MS/MS bioanalysis, often caused by endogenous components like phospholipids (B1166683) that are not removed during simple sample preparation.[2][3]
Q2: I am observing significant ion suppression for 7-aminoclonazepam in plasma samples prepared by Protein Precipitation (PPT). What is the likely cause and how can I fix it?
A2: Protein precipitation with solvents like acetonitrile (B52724) is a fast but non-selective sample preparation method.[4] While it removes large proteins, it does not effectively remove phospholipids, which are a major cause of ion suppression in LC-MS analysis.[2][3] To mitigate this, consider the following:
-
Switch to a more rigorous sample preparation technique: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide much cleaner extracts by removing interfering components more effectively.[3] Mixed-mode cation exchange SPE, in particular, can be very effective for a basic compound like 7-aminoclonazepam.[5][6]
-
Optimize chromatography: Develop a chromatographic method that separates 7-aminoclonazepam from the region where phospholipids typically elute.[2]
-
Use a different ionization source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI).[7]
Q3: Which sample preparation method is best for minimizing matrix effects for 7-aminoclonazepam?
A3: The choice of method depends on the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): Generally considered the gold standard for minimizing matrix effects. It provides the cleanest extracts by selectively isolating the analyte and removing a wide range of interferences.[3][8] Studies show that mixed-mode SPE can reduce absolute matrix effects significantly compared to other methods.[6]
-
Liquid-Liquid Extraction (LLE): An effective technique that relies on the differential solubility of the analyte in two immiscible liquids.[9] It offers good cleanup but can be more labor-intensive and use larger volumes of organic solvents than SPE.[6]
-
Protein Precipitation (PPT): The simplest and fastest method, but it is the most prone to matrix effects as it provides the least sample cleanup.[3][4] It is often used in high-throughput screening where speed is prioritized over ultimate sensitivity.[2]
Q4: Can simply diluting my sample extract reduce matrix effects?
A4: Yes, dilution can be a surprisingly effective strategy, particularly for urine samples. Diluting the sample reduces the concentration of interfering matrix components relative to the analyte.[10] A study demonstrated that a 10-fold dilution of urine samples was sufficient to minimize matrix effects for 7-aminoclonazepam to less than 20%.[10] However, this approach also dilutes the analyte, which may compromise the limit of quantitation (LOQ).
Q5: How important is a stable isotope-labeled internal standard (SIL-IS) for combating matrix effects?
A5: Using a SIL-IS, such as 7-aminoclonazepam-d4, is highly recommended and considered best practice.[5][8][11] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the response ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively compensated, leading to more accurate and precise results.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of 7-aminoclonazepam.
Issue 1: Poor Peak Shape and Tailing
-
Potential Cause: Incompatibility between the reconstitution solvent and the initial mobile phase.
-
Solution: Ensure the final extract is reconstituted in a solvent that is weaker than or equal in elution strength to the initial mobile phase. For reversed-phase chromatography, this typically means a high percentage of aqueous buffer.[5][12]
Issue 2: High Variability and Poor Reproducibility in QC Samples
-
Potential Cause: Inconsistent matrix effects between different lots of biological matrix or insufficient sample cleanup.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high result variability.
Issue 3: Low Analyte Recovery
-
Potential Cause (SPE): Incorrect pH during sample loading or elution, improper column conditioning, or inappropriate elution solvent.
-
Solution: 7-aminoclonazepam is a basic compound. For mixed-mode cation exchange SPE, ensure the sample is loaded under acidic conditions (e.g., pH 4.5-6) to retain the protonated amine. Elute with a basic solvent mixture (e.g., ethyl acetate (B1210297) with ammonium (B1175870) hydroxide) to neutralize the charge and release the analyte.[5][8]
-
Potential Cause (LLE): Suboptimal pH of the aqueous phase or incorrect choice of organic solvent.
-
Solution: Adjust the sample to a basic pH (e.g., pH 9-9.5) to ensure 7-aminoclonazepam is in its neutral, more organic-soluble form before extracting with a suitable solvent like chloroform (B151607) or a mixture containing ethyl acetate.[9][13]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from various studies to compare different sample preparation techniques.
| Sample Preparation Method | Analyte/Matrix | Recovery (%) | Matrix Effect (%) | Comments | Reference |
| Solid-Phase Extraction (SPE) | 7-Aminoclonazepam in Plasma | 97.6 - 106.1 | Not explicitly stated, but method showed high reproducibility. | C18 SPE followed by derivatization and spectrofluorimetric detection. | [13] |
| Solid-Phase Extraction (SPE) | Benzodiazepines in Urine | Avg. 91 | -17.7 | Mixed-mode SPE (Oasis MCX) showed reduced matrix effects compared to reversed-phase (-25.3%). | [6] |
| Liquid-Liquid Extraction (LLE) | 7-Aminoclonazepam in Blood | Not specified | Not specified | Method successfully applied in forensic cases. APCI source used to reduce susceptibility to matrix effects. | [7] |
| Protein Precipitation (PPT) | Peptides in Plasma | >50 | Generally higher than SPE | General study on peptides, showing SPE provides lower matrix effects than PPT. | [4] |
| Dilution (10x) | 7-Aminoclonazepam in Urine | Not applicable | < -20 (Ion Suppression) | Simple dilution was shown to be effective at minimizing ion suppression to an acceptable level. | [10] |
| Offline Extraction | 7-Aminoclonazepam in Dried Blood Spots | 56.3 - 98.0 | < 20 | A simplified extraction from DBS showed acceptable recovery and minimal matrix effect. | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Blood
This protocol is a composite based on validated methods for robust sample cleanup.[5][12]
-
Sample Pre-treatment: To 1 mL of plasma or blood, add 10 µL of a suitable SIL-IS (e.g., this compound). Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex.
-
Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge sequentially with 2 mL of DI water, followed by 2 mL of methanol. Dry the column thoroughly under high vacuum or positive pressure for at least 5 minutes.
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (B78521) (98:2, v/v).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from established methodologies for LLE.[9]
-
Sample Preparation: To 1 mL of plasma, add a suitable internal standard. Adjust the sample pH to ~9.5 using a borate (B1201080) or carbonate buffer.
-
Extraction: Add 5 mL of an extraction solvent (e.g., chloroform or n-butyl acetate). Vortex vigorously for 10-15 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Analyte Recovery: Carefully transfer the lower organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Method Comparison and Workflow Diagrams
The selection of a sample preparation method involves a trade-off between cleanup efficiency, speed, and cost.
A typical bioanalytical workflow highlights key stages where matrix effects can be addressed.
References
- 1. eijppr.com [eijppr.com]
- 2. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sciex.com [sciex.com]
- 11. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nyc.gov [nyc.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Addressing poor chromatographic peak shape for 7-aminoclonazepam.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor chromatographic peak shape for 7-aminoclonazepam (B1198261), a common issue faced by researchers and analytical scientists.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for 7-aminoclonazepam?
Poor peak shape for 7-aminoclonazepam, a basic compound, is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for basic compounds like 7-aminoclonazepam is the interaction between the analyte's amine groups and acidic residual silanol groups on the surface of silica-based stationary phases.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, the ionization state of 7-aminoclonazepam can lead to undesirable interactions with the stationary phase.[1][2]
-
Column Overload: Injecting too much sample mass or volume can lead to peak fronting or tailing.
-
Suboptimal Mobile Phase Composition: The choice and concentration of the organic modifier and buffer can significantly impact peak shape.
-
Column Contamination or Voids: Physical issues with the column, such as contamination or the formation of a void at the inlet, can cause peak distortion for all analytes.
Q2: How does the mobile phase pH affect the peak shape of 7-aminoclonazepam?
As a basic compound with a pKa of approximately 3.37 for its strongest basic group, the mobile phase pH is a critical parameter.[1]
-
At low pH (e.g., pH < 3): 7-aminoclonazepam will be protonated (positively charged). This can lead to strong electrostatic interactions with negatively charged, ionized residual silanols on the silica (B1680970) surface, resulting in significant peak tailing.
-
At high pH (e.g., pH > 8): 7-aminoclonazepam will be in its neutral, un-ionized form. This minimizes interactions with silanol groups, leading to improved, more symmetrical peak shapes. Additionally, at high pH, the silanol groups themselves are deprotonated and less likely to interact with the analyte. Several studies have shown that using a high pH mobile phase can result in higher retention and better peak shape for basic compounds.[1][3][4][[“]]
Q3: What is the role of a buffer in the mobile phase for analyzing 7-aminoclonazepam?
A buffer is essential for controlling the mobile phase pH and improving peak shape. For 7-aminoclonazepam, a buffer like ammonium (B1175870) formate (B1220265) can help in several ways:
-
pH Control: It maintains a stable pH throughout the analysis, ensuring consistent ionization of the analyte.
-
Shielding Silanol Interactions: The ammonium ions (NH4+) from the buffer can compete with the protonated 7-aminoclonazepam for interaction with the active silanol sites on the stationary phase, effectively shielding the analyte from these secondary interactions and reducing peak tailing.
Q4: Can the choice of HPLC column affect the peak shape of 7-aminoclonazepam?
Yes, the column chemistry is very important.
-
Standard C18 Columns: Can exhibit significant peak tailing for basic compounds due to residual silanol activity.
-
End-Capped C18 Columns: These columns have fewer accessible silanol groups, which can reduce tailing.
-
Phenyl-Hexyl Columns: These columns offer a different selectivity due to π-π interactions with the phenyl rings of the stationary phase. They can provide excellent peak shape for basic, aromatic compounds like 7-aminoclonazepam and often exhibit less silanol activity compared to some other phases.[6][7]
-
C8 Columns: A C8 stationary phase can be sufficiently retentive for polar metabolites like 7-aminoclonazepam and may offer better peak shapes in some cases.[8]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving poor peak shape for 7-aminoclonazepam.
Guide 1: Addressing Peak Tailing
Peak tailing is the most common peak shape issue for 7-aminoclonazepam. Follow this workflow to troubleshoot the problem.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
Technical Support Center: Managing 7-Aminoclonazepam Instability in Biological Samples
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the instability of 7-aminoclonazepam (B1198261) in biological samples. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the instability of 7-aminoclonazepam in biological samples?
A1: The stability of 7-aminoclonazepam is significantly influenced by several factors, including temperature, the biological matrix, pH, and exposure to light.[1] Prolonged storage at room temperature is not recommended, and exposure to UV light can accelerate degradation, making it essential to use amber vials or store samples in the dark.[1]
Q2: What is the recommended storage temperature for ensuring the long-term stability of 7-aminoclonazepam?
A2: For long-term storage, it is strongly recommended to keep biological samples containing 7-aminoclonazepam at -80°C.[2][3] Storage at -20°C has been shown to be suboptimal and can lead to a notable decrease in concentration, with losses of over 20% reported.[2][4][5][6] Storage at 4°C has also been linked to significant degradation.[2][5]
Q3: How do repeated freeze-thaw cycles affect the concentration of 7-aminoclonazepam?
A3: Yes, multiple freeze-thaw cycles can lead to the degradation of 7-aminoclonazepam and a decrease in its concentration.[1][2] To mitigate this, it is advisable to aliquot samples into smaller, single-use volumes before freezing to avoid the need to thaw the entire sample repeatedly.[1][2]
Q4: What is the suspected mechanism of 7-aminoclonazepam degradation in frozen samples?
A4: The precise mechanism for instability at freezing temperatures is not fully understood.[2] One leading hypothesis is the slow precipitation of the analyte upon freezing.[2] This can result in a lower concentration in the supernatant that is collected for analysis after thawing. In postmortem blood with bacterial contamination, the degradation pathway involves the conversion of the parent nitrobenzodiazepines to their 7-amino metabolites, which are then further degraded.[5]
Q5: Can the choice of anticoagulant affect the stability of 7-aminoclonazepam in blood samples?
A5: While common anticoagulants like EDTA, heparin, and sodium citrate (B86180) are generally considered acceptable, it is crucial to validate the stability of 7-aminoclonazepam in the specific matrix you are using.[1] Some studies indicate that EDTA plasma might provide slightly better stability for certain benzodiazepines and their metabolites.[1] The use of a preservative like sodium fluoride (B91410) is recommended for blood samples to minimize metabolic and chemical degradation, especially if there is a delay in analysis.[5][7]
Troubleshooting Guides
Issue 1: Low recovery of 7-aminoclonazepam from biological samples.
-
Possible Cause: Improper sample storage leading to degradation.
-
Possible Cause: Inefficient extraction from the biological matrix.
-
Solution: Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted to the optimal range for the extraction method being used.
-
-
Possible Cause: Analyte precipitation during frozen storage.
Issue 2: High variability between replicate samples.
-
Possible Cause: Inconsistent sample handling procedures.
-
Solution: Standardize every step of the sample handling process, from collection to the final analysis. Maintain consistent timing and temperature conditions for all samples.
-
-
Possible Cause: Partial thawing of samples during storage or retrieval.
-
Solution: When retrieving samples from the freezer, work quickly to minimize the time they are out of the frozen environment. Using pre-chilled racks can help maintain low temperatures during handling.[1]
-
Issue 3: Presence of unexpected peaks in the chromatogram.
-
Possible Cause: Degradation of 7-aminoclonazepam into other products.
-
Solution: Review the complete storage history of the samples and the analytical conditions. The presence of degradation products may indicate issues with sample integrity.
-
-
Possible Cause: Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis.
Data Presentation
Table 1: Stability of 7-Aminoclonazepam Under Various Storage Conditions
| Biological Matrix | Storage Temperature | Duration | Observed Stability | Reference(s) |
| Urine | -20°C | > 2 months | Significant decrease (>20%) | [2][4][6][10][11] |
| Blood/Plasma | -20°C | > 2 months | Unstable, significant loss (29% after 2 months) | [5][10] |
| Multiple Matrices | 4°C and -20°C | 8 months | Concentrations decreased over time, with storage conditions having little effect on the rate of decrease for most drugs studied. | [11][12] |
| Blood | -80°C | Up to 12 months | Generally stable for most benzodiazepines. | [3] |
| Oral Fluid | 25°C | 3 days | Stable | [10] |
| Oral Fluid | 4°C | 7 days | Stable | [10] |
| Oral Fluid (in Autosampler) | Not Specified | 24 hours | Unstable | [10] |
Table 2: Comparison of Analytical Methods for 7-Aminoclonazepam Quantification
| Parameter | Immunoassay | LC-MS/MS | GC-MS | Spectrofluorimetric Method | Reference(s) |
| Principle | Antibody-based detection | Chromatographic separation and mass spectrometric detection | Chromatographic separation and mass spectrometric detection | Derivatization with a fluorescent label | [9][13] |
| Specificity | Lower (cross-reactivity issues) | Very High | High | High | [8][9][13] |
| Sensitivity (LOQ) | Higher (e.g., ~200 ng/mL cutoff) | Lower (e.g., ≤ 10 ng/mL) | Low pg/mL range | 10 ng/mL | [13][14][[“]] |
| Application | Initial screening | Confirmation and accurate quantification | Sensitive quantification | Cost-effective quantification | [9][13] |
Experimental Protocols
Protocol 1: Stability Assessment of 7-Aminoclonazepam in a Biological Matrix
-
Preparation of Spiked Samples:
-
Obtain a drug-free biological matrix (e.g., human plasma or urine).
-
Prepare a stock solution of 7-aminoclonazepam in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Spike the drug-free matrix with the stock solution to achieve low, medium, and high quality control (QC) concentrations.
-
Aliquot the spiked samples into amber vials for storage.[2]
-
-
Time Zero Analysis:
-
Immediately analyze a set of freshly prepared spiked samples to establish the baseline concentration (T=0).
-
-
Storage Conditions:
-
Store the remaining aliquots at various temperatures, such as -20°C and -80°C.
-
-
Stability Time Points:
-
Analyze the stored samples at predetermined intervals (e.g., 7 days, 1 month, 3 months, and 6 months).
-
-
Sample Analysis:
-
At each time point, retrieve the samples, allow them to thaw completely at room temperature, and vortex thoroughly.
-
Extract 7-aminoclonazepam using a validated SPE or LLE method.
-
Analyze the extracted samples using a validated LC-MS/MS or GC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
-
Protocol 2: Quantification of 7-Aminoclonazepam in Urine by LC-MS/MS
-
Sample Preparation:
-
To 1 mL of urine sample, add a deuterated internal standard (e.g., 7-aminoclonazepam-d4).[9]
-
To hydrolyze glucuronide conjugates, add 500 µL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase.[9][16]
-
Centrifuge the sample to pellet any precipitates.[9]
-
Transfer the supernatant to an autosampler vial for analysis.[9]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]
-
-
Mass Spectrometry:
-
Operate in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for 7-aminoclonazepam and its internal standard.[9]
-
-
-
Data Analysis:
-
Generate a calibration curve using certified reference standards.
-
Calculate the peak area ratio of the analyte to the internal standard to determine the concentration of 7-aminoclonazepam in the sample.
-
Mandatory Visualizations
Metabolic pathway of clonazepam to its major metabolites.
A logical workflow for troubleshooting low recovery of 7-aminoclonazepam.
A streamlined workflow for the analysis of 7-aminoclonazepam in urine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Instability of 7-aminoclonazepam in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonazepam - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. academic.oup.com [academic.oup.com]
Selecting the correct MRM transitions for 7-Aminoclonazepam-d4.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of correct MRM (Multiple Reaction Monitoring) transitions for 7-Aminoclonazepam-d4. This resource is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion for this compound?
A1: The precursor ion for this compound is typically the protonated molecule, [M+H]⁺. Given the molecular formula C₁₅H₈D₄ClN₃O, the monoisotopic mass is approximately 289.8 g/mol .[1] Therefore, the precursor ion to monitor is m/z 290.1.
Q2: What are the recommended MRM transitions for this compound?
A2: A common and robust MRM transition for this compound is 290.1 > 226.1 . Another potential product ion that can be monitored is m/z 262.0. It is recommended to optimize at least two transitions, a quantifier and a qualifier, for robust analytical methods.
Q3: Why is it important to have both a quantifier and a qualifier transition?
A3: The quantifier transition is typically the most intense and is used for calculating the concentration of the analyte. The qualifier transition provides additional confirmation of the analyte's identity. The ratio of the quantifier to the qualifier peak areas should be consistent across all samples and standards, which increases the confidence in the analytical results and helps to identify potential interferences.
Q4: How does the fragmentation of this compound differ from its non-deuterated analog?
A4: The fragmentation pattern is generally similar to the non-deuterated 7-Aminoclonazepam (precursor m/z 286.1). The mass shift of +4 Da in the precursor ion of the deuterated standard will be reflected in the product ions that retain the deuterium (B1214612) labels. For example, the common transition for 7-Aminoclonazepam is m/z 286.1 > 222.1. The corresponding transition for the d4-labeled standard is 290.1 > 226.1, indicating that the deuterium atoms are not lost in this fragmentation pathway.
Troubleshooting Guide
Issue: Low or no signal for this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Precursor Ion Selection | Verify that the mass spectrometer is set to monitor the correct precursor ion for this compound, which should be m/z 290.1. |
| Suboptimal Collision Energy | The collision energy is critical for generating product ions. If the energy is too low, fragmentation will be inefficient. If it is too high, the precursor ion will be excessively fragmented into smaller, less specific ions. A collision energy optimization experiment is crucial. |
| Poor Ionization Efficiency | Ensure the mobile phase composition and pH are suitable for the positive ionization of this compound. The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can improve protonation. |
| Source Contamination or Tuning Issues | Check the mass spectrometer's tuning and calibration. Clean the ion source if necessary, as contamination can suppress the signal. |
| Degradation of the Standard | Ensure the this compound standard solution is fresh and has been stored correctly, protected from light and at the recommended temperature, to prevent degradation. |
Issue: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Biological matrices can contain components that co-elute with the analyte and interfere with its ionization. Improve sample preparation to remove interfering substances. Consider using a different chromatographic column or modifying the gradient to better separate the analyte from matrix components. |
| Selection of a Non-Specific Transition | The chosen MRM transition may not be unique to this compound. Analyze a blank matrix sample to check for interferences at the retention time of the analyte. If interferences are present, a more specific product ion should be selected. |
| Cross-talk between MRM transitions | If monitoring multiple analytes, ensure that the dwell times and cycle times are optimized to prevent cross-talk between channels. |
Quantitative Data Summary
The following table summarizes the recommended MRM transitions for 7-Aminoclonazepam and its deuterated internal standard, this compound. It is important to note that optimal collision energies are instrument-dependent and should be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Designation | Reported Collision Energy (V) |
| 7-Aminoclonazepam | 286.1 | 222.1 | Quantifier | Instrument Dependent |
| 286.1 | 121.0 | Qualifier | 25 | |
| This compound | 290.1 | 226.1 | Quantifier | ~120 (Fragmentation Voltage) |
| 290.1 | 262.0 | Qualifier | Instrument Dependent |
Experimental Protocols
Protocol for Optimization of MRM Transitions for this compound
This protocol outlines the steps to determine the optimal MRM transitions and collision energies for this compound on a triple quadrupole mass spectrometer.
1. Preparation of Standard Solution:
-
Prepare a working solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Direct Infusion and Precursor Ion Confirmation:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a full scan in Q1 to confirm the presence and determine the exact m/z of the protonated precursor ion, [M+H]⁺, which is expected to be around m/z 290.1.
3. Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the confirmed precursor ion (m/z 290.1) in Q1.
-
Ramp the collision energy in the collision cell (Q2) across a range of voltages (e.g., 10-60 V) to induce fragmentation.
-
Scan Q3 to detect all resulting product ions.
-
Identify the most intense and specific product ions. For this compound, expect to see major fragments around m/z 226.1 and 262.0.
4. MRM Transition Optimization (Collision Energy Ramp):
-
Set the mass spectrometer to MRM mode.
-
For each promising precursor-product ion pair (e.g., 290.1 > 226.1 and 290.1 > 262.0), perform a collision energy optimization experiment.
-
This involves monitoring the intensity of the product ion while ramping the collision energy over a defined range (e.g., in 2 V increments).
-
Plot the product ion intensity as a function of collision energy to determine the optimal value that yields the highest signal.
5. Selection of Quantifier and Qualifier Ions:
-
The MRM transition that provides the most intense and stable signal should be selected as the quantifier .
-
A second, specific, and preferably abundant transition should be chosen as the qualifier .
6. LC-MS/MS Method Integration:
-
Incorporate the optimized MRM transitions and collision energies into your LC-MS/MS acquisition method.
-
Verify the performance of the selected transitions by injecting the standard solution onto the LC system and ensuring a sharp, symmetrical peak is observed at the expected retention time.
Visualizations
Caption: Workflow for MRM transition optimization.
Caption: Troubleshooting logic for low signal.
References
Technical Support Center: 7-Aminoclonazepam-d4 Stock Solution Preparation
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing stable stock solutions of 7-Aminoclonazepam-d4. Given the known instability of the parent compound, 7-Aminoclonazepam (B1198261), careful handling and storage are critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Acetonitrile (B52724) is the most recommended solvent for preparing this compound stock solutions. Commercial preparations are readily available as certified reference materials (CRMs) in acetonitrile at concentrations of 1 mg/mL and 100 µg/mL.[1][2][3] This indicates good solubility and compatibility. For applications requiring a different solvent, dimethyl sulfoxide (B87167) (DMSO) is a common alternative for benzodiazepines, but its suitability for long-term storage of this compound should be validated.
Q2: How should I store the solid this compound and its stock solution?
A2: Both the neat, solid form of this compound and its stock solutions should be stored at -20°C for long-term stability.[1][4] The solid compound is reported to be stable for at least three years under these conditions.[1][4] However, it is crucial to note that the non-deuterated form, 7-Aminoclonazepam, has shown instability in biological matrices when frozen.[5][6][7] Therefore, it is advisable to minimize freeze-thaw cycles of the stock solution.
Q3: What are the main stability concerns for this compound?
A3: The primary stability concern for this compound stems from the documented instability of its non-deuterated analog, 7-Aminoclonazepam, particularly in biological samples stored under frozen conditions.[6][7] Studies have shown significant degradation of 7-Aminoclonazepam at -20°C, with better stability observed at 4°C or -80°C.[7] While the deuterated form may exhibit different stability due to the kinetic isotope effect, it is prudent to assume similar sensitivities. Degradation can lead to underestimation in quantitative analyses.
Q4: Can I use a stock solution that has been stored for an extended period?
A4: For quantitative applications, it is best practice to use freshly prepared stock solutions or to regularly verify the concentration of older stock solutions against a new standard. If a stock solution has been stored for a prolonged period, its integrity should be assessed, for example, by comparing its chromatographic peak area to that of a freshly prepared standard.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor chromatographic peak shape | 1. Poor solubility of the analyte in the mobile phase.2. Degradation of the analyte.3. Contamination of the stock solution. | 1. Ensure the mobile phase is compatible with your stock solution solvent. A high percentage of organic solvent at the beginning of the gradient can improve peak shape.2. Prepare a fresh stock solution. Verify storage conditions.3. Use high-purity solvents and clean labware for stock solution preparation. |
| Decreasing analyte response over time | 1. Degradation of the stock solution.2. Adsorption of the analyte to the storage container. | 1. Prepare fresh stock solutions more frequently. Consider storing aliquots at -80°C. Minimize freeze-thaw cycles.2. Use amber glass or polypropylene (B1209903) vials for storage. |
| Precipitate observed in the stock solution after thawing | 1. The concentration of the stock solution exceeds its solubility at lower temperatures.2. The solution was not allowed to fully equilibrate to room temperature before use. | 1. Gently warm the solution and vortex to redissolve the precipitate. Ensure it is fully dissolved before use. Consider preparing a more dilute stock solution.2. Always allow the stock solution to reach ambient temperature and vortex thoroughly before making dilutions. |
| Inaccurate quantification results | 1. Inaccurate initial concentration of the stock solution.2. Degradation of the stock solution leading to a lower effective concentration. | 1. Ensure the solid this compound is accurately weighed using a calibrated analytical balance. Alternatively, use a commercially prepared certified reference material (CRM).2. Perform a stability study under your specific storage conditions. Prepare fresh working solutions from the stock solution daily. |
Physicochemical and Stability Data
The following tables summarize key data for this compound and its non-deuterated analog.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₈D₄ClN₃O | [4] |
| Formula Weight | 289.8 g/mol | [4] |
| Purity | ≥98% | [4] |
| Formulation | Neat Solid | [4] |
| CAS Number | 1215070-96-4 | [4] |
Table 2: Predicted Physicochemical Properties of 7-Aminoclonazepam (Non-deuterated)
| Property | Value | Source |
| Water Solubility | 0.0723 mg/mL | [8] |
| logP | 2.13 | [8] |
| pKa (Strongest Basic) | 3.37 | [8] |
Table 3: Stability Profile of 7-Aminoclonazepam (Non-deuterated)
| Storage Condition | Matrix | Observed Stability | Source |
| -20°C | Urine | Unstable, with >20% decrease over several months | [6][7] |
| 4°C | Not specified | Potentially more stable than at -20°C | [7] |
| -80°C | Not specified | Suggested to improve stability | [7] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound
Materials:
-
This compound (neat solid)
-
High-purity acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 1.0 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of acetonitrile to the flask to dissolve the solid. Vortex and sonicate briefly to ensure complete dissolution.
-
Final Volume: Once the solid is completely dissolved, bring the solution to the final volume with acetonitrile.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into smaller, labeled amber glass vials. Store the vials at -20°C.
Protocol 2: Assessment of Stock Solution Stability
Objective: To determine the stability of the prepared this compound stock solution under specific storage conditions.
Procedure:
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze it using a validated LC-MS/MS method. Record the peak area or concentration. This will serve as the baseline.
-
Storage: Store the aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot, bring it to room temperature, and analyze it using the same LC-MS/MS method.
-
Data Analysis: Compare the peak area or concentration at each time point to the initial (Time 0) measurement. A significant decrease (e.g., >15%) indicates instability.
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Logical troubleshooting guide for inconsistent analytical results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1215070-96-4 [sigmaaldrich.com]
- 3. This compound - Bioware Scientific. [biowaresci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Instability of 7-aminoclonazepam in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Navigating the Nuances of 7-Aminoclonazepam Quantification: A Comparative Guide to Method Validation with a Deuterated Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of 7-aminoclonazepam (B1198261), the primary metabolite of clonazepam, the choice of analytical methodology is paramount. This guide provides an objective comparison of method validation parameters for the quantification of 7-aminoclonazepam, with a focus on the distinct advantages conferred by the use of a deuterated internal standard. Experimental data from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are presented to support these comparisons.
The accurate measurement of 7-aminoclonazepam is critical in clinical and forensic toxicology to monitor therapeutic drug levels, assess compliance, and investigate potential drug-facilitated crimes.[1] While various analytical techniques exist, LC-MS/MS is widely favored for its high sensitivity and specificity.[1][2] A key element in developing a robust and reliable LC-MS/MS assay is the selection of an appropriate internal standard (IS) to compensate for variations during sample preparation and analysis.[3]
Stable isotope-labeled (SIL) internal standards, such as 7-aminoclonazepam-d4, are considered the gold standard in bioanalysis.[3] Their near-identical physicochemical properties to the analyte ensure they effectively track the analyte through extraction and ionization processes, leading to more accurate and precise results.[3] This guide will delve into the practical implications of this choice by comparing validation data from methods employing a deuterated IS with those using a structurally similar, non-deuterated IS.
Comparative Analysis of Method Performance
The following table summarizes the typical quantitative performance characteristics of LC-MS/MS methods for the analysis of 7-aminoclonazepam, highlighting the differences observed when using a deuterated versus a non-deuterated internal standard. The data presented is a synthesis of findings from various published methods.
| Validation Parameter | Method with Deuterated IS (this compound) | Method with Non-Deuterated IS (e.g., Prazepam) | Key Advantages of Deuterated Standard |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | Wider dynamic range, enabling quantification of lower concentrations. |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL[1] | 5 - 10 ng/mL | Lower LOQ allows for detection in cases of low dosage or extended time after administration. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Closer agreement between the measured and true value, leading to more reliable data. |
| Precision (%RSD) | < 5% | < 15% | Higher reproducibility of results, ensuring consistency across different analytical runs. |
| Matrix Effect | Minimized | Potential for significant ion suppression or enhancement | Deuterated IS co-elutes and experiences similar matrix effects as the analyte, providing better compensation.[3] |
| Recovery | More consistent and reproducible | Can be more variable | Better tracking of the analyte during sample preparation steps. |
The Logic of Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the rationale behind selecting a deuterated internal standard over a structurally similar analog.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the quantification of 7-aminoclonazepam using an LC-MS/MS system with a deuterated internal standard.
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of a biological sample (e.g., plasma, urine), add 25 µL of the internal standard working solution (this compound, 1 µg/mL).
-
Add 1 mL of 100 mM sodium acetate (B1210297) buffer (pH 5.0) and vortex for 30 seconds.
-
Load the mixture onto a pre-conditioned mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analyte and internal standard with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
7-aminoclonazepam: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation).
-
This compound: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation).
-
Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process guided by regulatory agencies like the U.S. Food and Drug Administration (FDA).[4][5][6] The following diagram outlines the typical workflow for validating a quantitative method for 7-aminoclonazepam.
References
The Gold Standard: Unpacking the Performance of 7-Aminoclonazepam-d4 in Bioanalytical Assays
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of 7-aminoclonazepam, the primary metabolite of clonazepam, the choice of analytical methodology is paramount to achieving reliable and accurate results. This guide provides an objective comparison of bioanalytical assays utilizing the deuterated internal standard 7-Aminoclonazepam-d4 against alternative methods, supported by experimental data. The use of a stable isotope-labeled internal standard like this compound is widely considered the "gold standard" in quantitative mass spectrometry-based assays, offering superior accuracy and precision by effectively compensating for matrix effects and variability during sample processing.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method using this compound as an internal standard, compared to alternative analytical techniques.
| Parameter | UHPLC-MS/MS with this compound | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Spectrofluorimetry |
| **Linearity (R²) ** | >0.999[1] | >0.995 | >0.99 | >0.999[2] |
| Linear Range | 0.5 - 1000 ng/mL[3] | 5 - 200 ng/mL | 50 - 2000 ng/mL | 10 - 500 ng/mL[2] |
| Accuracy (% Recovery/Bias) | 98.5 - 101.2%[4] | ± 15%[3] | 95.7 - 103.5%[4] | 97.59 - 106.12%[2] |
| Precision (%RSD/CV) - Repeatability | < 2%[4] | < 10%[3] | < 5%[4] | < 4%[2] |
| Precision (%RSD/CV) - Intermediate | < 3%[4] | < 10%[3] | < 7%[4] | < 4%[2] |
| Limit of Detection (LOD) | 0.1 ng/mL[4] | 0.5 - 2.15 ng/mL[3] | 10 ng/mL[4] | 3.3 ng/mL[2] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[4] | 0.5 - 5 ng/mL[3] | 50 ng/mL[4] | 10 ng/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the primary methods discussed.
UHPLC-MS/MS Method with this compound
This method is favored for its high sensitivity and specificity.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of a biological sample (e.g., plasma, urine), add the internal standard, this compound.[3]
-
Add 2 mL of 100 mM sodium acetate (B1210297) buffer (pH 4.5) and vortex.[3]
-
Load the mixture onto a conditioned mixed-mode cation exchange (MCX) SPE cartridge.[3]
-
Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of pH 9.0 buffer.[3]
-
Dry the cartridge for 20 minutes at high pressure.[3]
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]
2. Instrumental Analysis:
-
System: UHPLC system coupled with a triple quadrupole mass spectrometer.[4]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
MRM Transitions:
GC-MS Method
This technique often requires derivatization to improve the volatility of 7-aminoclonazepam.
1. Sample Preparation (Liquid-Liquid Extraction - LLE and Derivatization):
-
To 1 mL of the biological sample, add an internal standard (e.g., Diazepam-d5).
-
Adjust the pH of the sample to alkaline conditions.
-
Extract the analyte with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a silyl (B83357) derivative.
2. Instrumental Analysis:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the UHPLC-MS/MS workflow and the logic behind method validation.
References
Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification of 7-Aminoclonazepam
For researchers, scientists, and drug development professionals, the precise measurement of drug metabolites is paramount for accurate pharmacokinetic and toxicological assessments. This guide offers an objective comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 7-aminoclonazepam (B1198261), the principal metabolite of the potent benzodiazepine, clonazepam. Supported by experimental data, this document provides a comprehensive overview to inform the selection of the most appropriate analytical technique for specific research and clinical needs.
Performance Comparison of Analytical Methods
The sensitivity and precision for detecting 7-aminoclonazepam vary considerably across different analytical instruments and biological samples. The choice of method often represents a trade-off between sensitivity, sample preparation complexity, and cost. Below is a summary of reported LOD and LOQ values from various studies, offering a clear comparison of their performance.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-NICI-MS | Hair | 0.4 pg/mg[1][2] | 1 pg/mg[1][2] |
| GC-MS | Whole Blood | 1 ng/mL[3] | 5 ng/mL[2][3] |
| LC-MS/MS | Urine | - | 40 ng/mL[2][4] |
| LC-MS/MS | Oral Fluid | 0.01 - 0.5 ng/mL[2] | 0.1 - 0.5 ng/mL[2] |
| Spectrofluorimetry | Urine | 3.3 ng/mL[2][5] | 10 ng/mL[2][5] |
| HPLC-UV | Soft Drinks | 0.01 µg/mL[2] | 0.03 µg/mL[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections summarize the experimental protocols used to determine the LOD and LOQ of 7-aminoclonazepam for some of the most common techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of 7-aminoclonazepam, often requiring a derivatization step to improve the volatility and thermal stability of the analyte.
Sample Preparation (Whole Blood):
-
Extraction: Analytes are extracted from a whole blood sample using n-butyl acetate (B1210297).[2]
-
Derivatization: The extracted 7-aminoclonazepam is derivatized using N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to make it amenable to gas chromatography.[2]
-
Instrumentation: An Agilent Technologies GC system coupled with a mass spectrometer (5975C EI-MS and 5975C NCI-MS) is utilized for analysis. The analysis is typically performed in negative-ion chemical ionization (NICI) mode for enhanced sensitivity.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often with more straightforward sample preparation compared to GC-MS.
Sample Preparation (Urine):
-
An internal standard, such as 7-aminoclonazepam-D4, is added to the urine sample.[6]
-
For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase may be performed.[6][7]
-
A "dilute and shoot" approach can be used, where the sample is simply diluted with an appropriate solvent like water or the mobile phase before injection.[6]
Instrumentation:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column is commonly employed.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is typical.[8]
-
Ionization: Electrospray Ionization (ESI) in positive mode is frequently used.[8]
-
MS Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM).[8]
Spectrofluorimetry
This method provides a cost-effective alternative to mass spectrometry-based techniques, relying on the fluorescent properties of a derivatized product.
Sample Preparation and Derivatization:
-
The method involves derivatization of 7-aminoclonazepam with a fluorescent label, such as NBD-Cl.[5]
-
Key parameters for this reaction, including pH, temperature, and reagent concentrations, are optimized to maximize the fluorescence intensity. An alkaline pH (around 9) and elevated temperature (80°C) have been shown to be crucial.[2][5]
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence of the resulting product at specific excitation and emission wavelengths.[2]
Visualized Workflow for LOD and LOQ Determination
The following diagram illustrates a generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 7-Aminoclonazepam-d4 and Other Benzodiazepine Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of benzodiazepines, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of 7-Aminoclonazepam-d4 with other commonly used deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalytical method development, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] These compounds are chemically identical to the analyte of interest but are enriched with heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This compound is a prime example of a SIL internal standard, specifically designed for the accurate quantification of 7-aminoclonazepam, the primary metabolite of clonazepam.
Performance Comparison of Deuterated Internal Standards
The following table summarizes key performance metrics for this compound and other widely used deuterated benzodiazepine (B76468) internal standards.
Disclaimer: The data presented in this table is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, a direct comparison of performance should be made with caution.
| Internal Standard | Analyte(s) | Linearity (R²) | Accuracy (% Bias) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Recovery (%) |
| This compound | 7-Aminoclonazepam | ≥0.99 | 93 - 111% | < 13% (interday) | 2.6 µg/L | Not Reported |
| Diazepam-d5 | Diazepam, Nordiazepam | ≥0.99 | 83.2 - 94.3% | < 15% (inter- and intra-day) | 1 ng/mL | 80.5 - 91.2% |
| Clonazepam-d4 | Clonazepam | ≥0.994 | 93 - 111% | < 13% (interday) | 2.5 µg/L | Not Reported |
| Alprazolam-d5 | Alprazolam | ≥0.993 | 93 - 111% | < 13% (interday) | 1.1 µg/L | Not Reported |
| Temazepam-d5 | Temazepam | ≥0.996 | 93 - 111% | < 13% (interday) | 21.7 µg/L | Not Reported |
| Nordiazepam-d5 | Nordiazepam | ≥0.997 | 93 - 111% | < 13% (interday) | 16.7 µg/L | Not Reported |
| Oxazepam-d5 | Oxazepam | ≥0.995 | 93 - 111% | < 13% (interday) | 62.5 µg/L | Not Reported |
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate quantification. The following is a detailed, representative LC-MS/MS protocol for the analysis of a panel of benzodiazepines, including 7-aminoclonazepam, in human plasma.
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma sample, add 50 µL of the internal standard working solution (a mixture of deuterated standards, including this compound, each at a concentration of 100 ng/mL).
-
Add 2 mL of 100 mM sodium acetate (B1210297) buffer (pH 5.0) and vortex for 10 seconds.
-
Load the entire sample onto a conditioned mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridge.
-
Wash the SPE cartridge sequentially with 3 mL of deionized water, followed by 3 mL of methanol.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B (linear gradient)
-
8-9 min: 90% B (hold)
-
9-9.1 min: 90-10% B (return to initial)
-
9.1-12 min: 10% B (equilibration)
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized on the instrument being used.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Mandatory Visualizations
References
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for Clonazepam Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of clonazepam and its primary metabolite, 7-aminoclonazepam (B1198261). Clonazepam, a potent benzodiazepine, is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group to form 7-aminoclonazepam. Other metabolites include 7-acetamidoclonazepam (B1217959) and 3-hydroxy clonazepam. Monitoring clonazepam and its metabolites is crucial in clinical and forensic toxicology.
This document outlines detailed experimental protocols, presents a comparative summary of analytical performance data, and visualizes the metabolic pathway and analytical workflows to aid researchers in selecting the most suitable method for their needs and in performing cross-validation.
Methodological Comparison: LC-MS/MS vs. GC-MS
LC-MS/MS is often favored for its high sensitivity, specificity, and reduced need for sample derivatization.[1] Conversely, GC-MS is a robust and well-established technique, though it frequently requires a derivatization step to enhance the volatility and thermal stability of polar analytes like 7-aminoclonazepam.[1]
Table 1: Comparison of General Method Characteristics
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Generally not required | Often necessary for polar metabolites |
| Analysis Time | Shorter run times | Longer run times |
| Sensitivity | High | Good to High |
| Specificity | High | High |
| Sample Throughput | High | Moderate |
| Initial Cost | Higher | Lower |
| Robustness | Good | Excellent |
Quantitative Performance Data
The following table summarizes typical validation parameters for the quantification of clonazepam and its major metabolite, 7-aminoclonazepam, by LC-MS/MS and GC-MS. Data is compiled from various validated methods to provide a representative comparison.
Table 2: Summary of Quantitative Validation Data
| Analyte | Method | Linearity (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Clonazepam | LC-MS/MS | 0.3 - 50.0[2] | 0.3[2] | < 10%[2] | -2.6 to 6.6%[2] |
| GC-MS | 5 - 100 | 5 | < 15% | < 15% | |
| 7-Aminoclonazepam | LC-MS/MS | 40 - 100,000[3] | 40[3] | < 15% | < 15% |
| GC-MS | 5 - 100 | 5[4] | < 15% | < 15% |
Metabolic Pathway of Clonazepam
Clonazepam is extensively metabolized in the liver. The primary pathway involves the reduction of the 7-nitro group to form 7-aminoclonazepam, which can be further acetylated.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an ultra-performance liquid chromatography/electrospray ionization-tandem mass spectrometry bioanalytical method for quantifying clonazepam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Aminoclonazepam: A More Reliable Biomarker for Clonazepam Compliance Testing
For researchers, scientists, and drug development professionals, selecting the appropriate biomarker is paramount for accurate therapeutic drug monitoring and compliance testing. When it comes to the benzodiazepine (B76468) clonazepam, evidence strongly indicates that its major metabolite, 7-aminoclonazepam (B1198261), serves as a more reliable and sensitive marker of use than the parent drug itself.
Clonazepam is extensively metabolized in the body, with less than 2% of the parent drug excreted unchanged in urine.[1][2] The primary metabolic route involves the reduction of the 7-nitro group to form 7-aminoclonazepam.[1][3] This metabolic profile has significant implications for compliance testing, as the parent drug may be undetectable or present at very low concentrations in biological samples, particularly urine.[4][5] In contrast, 7-aminoclonazepam is present at higher concentrations and has a significantly longer detection window, making it a more robust indicator of clonazepam ingestion.[4][6]
This guide provides a comprehensive comparison of 7-aminoclonazepam and clonazepam as biomarkers for compliance testing, supported by quantitative data from various studies and detailed experimental protocols.
Superior Detection Window of 7-Aminoclonazepam
The most significant advantage of using 7-aminoclonazepam as a biomarker is its extended detection window compared to clonazepam, especially in urine. Following a single dose of clonazepam, the parent drug is often not detected in urine at all.[4][5] However, 7-aminoclonazepam can be detected for a much longer period.
| Analyte | Detection Window (Single Dose) | Detection Window (Chronic Use) | Typical Cut-off Concentrations (LC-MS/MS) |
| Clonazepam | Generally not detected or for a very short period (< 24-48 hours) | Up to 5 days, but often not the target analyte | Not typically established due to low excretion |
| 7-Aminoclonazepam | Up to 28 days | Can be detected for 2-3 weeks after cessation | 10 - 50 ng/mL |
| Note: Detection windows can be influenced by factors such as dosage, frequency of use, individual metabolism, and the sensitivity of the analytical method.[4] |
In a study involving healthy volunteers who received a single 3-mg dose of clonazepam, 7-aminoclonazepam was detectable in the urine of all subjects 14 days after administration.[5] Eight of the ten volunteers still had measurable amounts of the metabolite 21 days post-administration, and one individual remained positive at 28 days.[5] Clonazepam itself was not detected in any of the urine samples.[5]
Higher Concentrations in Biological Matrices
In addition to a longer detection window, 7-aminoclonazepam is found at significantly higher concentrations than clonazepam in both urine and oral fluid.
Urine
As clonazepam is extensively metabolized, the concentration of the parent drug in urine is negligible.[4] Therefore, 7-aminoclonazepam is the primary target for analysis in this matrix.
Oral Fluid
In oral fluid, 7-aminoclonazepam is also detected more frequently and at higher concentrations than the parent drug.[7][8] One study found that in oral fluid samples presumptive-positive for clonazepam and/or its metabolite, 91% confirmed positive for 7-aminoclonazepam, while only 44% confirmed positive for clonazepam.[7][8] The levels of 7-aminoclonazepam were approximately 2.4-fold higher than those of clonazepam.[7][8]
| Analyte | Detection Rate in Presumptive-Positive Oral Fluid Samples | Median Concentration in Positive Oral Fluid Samples |
| Clonazepam | 44.0% | 3.7 ng/mL (Range: 0.5-217.2 ng/mL) |
| 7-Aminoclonazepam | 91.0% | 4.2 ng/mL (Range: 0.5-316.7 ng/mL) |
Implications for Different Testing Methodologies
The choice of analytical method is also critical for accurate compliance testing. Standard immunoassays for benzodiazepines often exhibit poor cross-reactivity with 7-aminoclonazepam, which can lead to false-negative results for clonazepam use.[4][9] Confirmatory methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended for accurate and sensitive detection.[4]
A study comparing immunoassay and LC-MS/MS for clonazepam compliance in a pain management population found a significant discrepancy in positivity rates.[9][10][11] Using a 200 ng/mL cutoff, an immunoassay detected only 21% of samples as positive.[9][10][11] In contrast, LC-MS/MS with a 40 ng/mL cutoff for 7-aminoclonazepam identified 87% of the same samples as positive.[9][10][11] This highlights the limitations of immunoassays and the necessity of using more specific and sensitive methods that target 7-aminoclonazepam.
Experimental Protocols
Accurate quantification of clonazepam and 7-aminoclonazepam relies on robust and validated analytical methods. The following are generalized protocols for the analysis of these compounds in urine using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 7-Aminoclonazepam in Urine
This method provides high sensitivity for the detection of 7-aminoclonazepam.
-
Sample Preparation:
-
Extraction:
-
Derivatization:
-
Derivatize the extracted analyte to improve its volatility and thermal stability for GC analysis.[4]
-
-
Instrumental Analysis:
-
Quantification:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Clonazepam and 7-Aminoclonazepam in Urine
LC-MS/MS offers high sensitivity and specificity for the simultaneous detection of both the parent drug and its metabolite.
-
Sample Preparation:
-
Extraction:
-
Employ either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the urine matrix.[4]
-
-
Instrumental Analysis:
-
Inject the extracted sample into an LC-MS/MS system.[4]
-
Liquid Chromatography: Separate the parent drug and its metabolite using a C18 column with a gradient mobile phase (e.g., a mixture of water with formic acid and acetonitrile).[4]
-
Tandem Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both clonazepam and 7-aminoclonazepam.[4]
-
-
Data Analysis:
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams visualize the metabolic pathway of clonazepam and a logical workflow for compliance testing.
Caption: Metabolic pathway of clonazepam.
Caption: Logical workflow for clonazepam compliance testing.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. rehabcenter.net [rehabcenter.net]
- 3. bluelight.org [bluelight.org]
- 4. benchchem.com [benchchem.com]
- 5. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Performance of 7-Aminoclonazepam-d4 in different biological matrices (blood vs. urine vs. hair).
In the realm of therapeutic drug monitoring and forensic toxicology, the accurate quantification of 7-aminoclonazepam (B1198261), the primary metabolite of clonazepam, is paramount. The deuterated internal standard, 7-Aminoclonazepam-d4, plays a crucial role in achieving this accuracy by compensating for variations in sample preparation and instrument response. This guide provides a comparative analysis of the performance of this compound in three key biological matrices: blood, urine, and hair, offering researchers, scientists, and drug development professionals a comprehensive overview of its application and performance.
Comparative Analysis of Analytical Performance
The choice of biological matrix for the detection of 7-aminoclonazepam is often dictated by the desired detection window and the specific clinical or forensic context. Blood provides a snapshot of recent use, urine offers a wider window of detection, and hair analysis can reveal a history of drug exposure over several months. The performance of analytical methods utilizing this compound as an internal standard varies across these matrices, as summarized in the following tables.
Table 1: Performance Metrics of 7-Aminoclonazepam Analysis using this compound Internal Standard
| Biological Matrix | Analytical Method | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Citation |
| Blood (Whole) | GC-MS | 1 ng/mL | 5–200 ng/mL | Not Specified | [1][2] |
| Blood (Whole) | LC-PDA | 5 ng/mL | Not Specified | Not Specified | [1] |
| Blood/Serum | LC-MS | Not Specified | Not Specified | Not Specified | [3] |
| Urine | LC-MS/MS | 40 ng/mL | 40 - 100,000 ng/mL | Not Specified | [4] |
| Urine | LC-MS/MS | 0.5 ng/mL | 0.5 - 500 ng/mL | >97.5% (as part of a panel) | |
| Urine | Spectrofluorimetry | Not Specified | Not Specified | Not Specified | [5] |
| Hair | GC-MS/NCI | 1 pg/mg | 1-1000 pg/mg | Not Specified | [6] |
| Hair | GC-MS/NCI | 1-20 pg/mg (7-ACLO) | 20-100 pg/mg (CLO) | Not Specified | [7] |
Note: The performance metrics are extracted from various studies and may not be directly comparable due to differences in instrumentation, validation procedures, and the scope of each study.
Experimental Protocols: A Methodological Overview
The successful quantification of 7-aminoclonazepam relies on robust and well-defined experimental protocols. The following sections detail common methodologies for the extraction and analysis of 7-aminoclonazepam from blood, urine, and hair, with this compound being a consistently utilized internal standard for LC-MS/MS and GC-MS methods.[1][4][5][8][9]
Blood Sample Preparation and Analysis
A common method for the determination of clonazepam and its primary metabolite, 7-aminoclonazepam, in whole blood involves solid-phase extraction (SPE).[1][3]
Protocol:
-
Sample Preparation: Blood samples are buffered with a pH 6 phosphate (B84403) solution.[1]
-
Internal Standard Spiking: this compound is added to the sample.
-
Solid-Phase Extraction (SPE): The sample is loaded onto a phenyl SPE column. The column is then washed with a solution of 5% acetonitrile (B52724) in pH 6 phosphate buffer.[1]
-
Elution: The analytes are eluted with ethyl acetate.[1]
-
Evaporation and Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.[1]
-
Analysis:
Urine Sample Preparation and Analysis
For urine samples, enzymatic hydrolysis is a critical step to cleave conjugated metabolites, followed by a cleanup procedure.[4][5]
Protocol:
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to convert glucuronidated metabolites back to their free form.[5]
-
Internal Standard Spiking: this compound is added to the sample.[4]
-
Sample Cleanup:
-
Analysis (LC-MS/MS): The prepared sample is injected into the LC-MS/MS system for quantification. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 7-aminoclonazepam and this compound, ensuring high selectivity and sensitivity.[5]
Hair Sample Preparation and Analysis
Hair analysis for 7-aminoclonazepam provides a long-term history of exposure and requires a more rigorous extraction procedure to release the analyte from the hair matrix.[6][7][10][11]
Protocol:
-
Decontamination: Hair samples are washed to remove external contaminants.[11]
-
Pulverization: The washed and dried hair is pulverized to increase the surface area for extraction.[10]
-
Internal Standard Spiking: An internal standard like diazepam-d5 (B593411) is often used for GC-MS analysis of hair.[7][10] While this compound is the ideal internal standard, other deuterated benzodiazepines have also been used.
-
Extraction:
-
Solid-Phase Extraction (SPE): The combined extracts undergo SPE for cleanup.[7]
-
Derivatization: The extract is derivatized, for example, with heptafluorobutyric anhydride (B1165640) (HFBA), to improve volatility for GC-MS analysis.[7][11]
-
Analysis (GC-MS/NCI): The derivatized sample is analyzed by gas chromatography-mass spectrometry with negative chemical ionization for high sensitivity.[6][7][11]
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the typical workflows for the analysis of 7-aminoclonazepam in each biological matrix.
Caption: Workflow for 7-Aminoclonazepam Analysis in Blood.
Caption: Workflow for 7-Aminoclonazepam Analysis in Urine.
Caption: Workflow for 7-Aminoclonazepam Analysis in Hair.
Conclusion
This compound serves as a robust internal standard for the quantification of 7-aminoclonazepam across blood, urine, and hair matrices. The choice of matrix and analytical method will depend on the specific requirements of the study, including the desired sensitivity, detection window, and available instrumentation. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity in blood and urine analysis, GC-MS with negative chemical ionization provides excellent sensitivity for hair analysis.[2][12] The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most appropriate analytical strategy for their needs.
References
- 1. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nyc.gov [nyc.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deposition of 7-aminoclonazepam and clonazepam in hair following a single dose of Klonopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Evaluating the cost-effectiveness of using 7-Aminoclonazepam-d4 as an internal standard.
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 7-aminoclonazepam (B1198261), the selection of an appropriate internal standard is a critical decision that directly impacts data quality and overall study cost. This guide provides a comprehensive comparison of 7-Aminoclonazepam-d4 with alternative internal standards, supported by experimental data and detailed methodologies, to facilitate an informed and cost-effective choice.
Executive Summary
This compound, as a stable isotope-labeled (SIL) internal standard, represents the gold standard for the quantitative analysis of 7-aminoclonazepam by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, ensuring it effectively compensates for variations in sample preparation, chromatography, and ionization. While the initial procurement cost of this compound may be higher than that of non-deuterated structural analogs, its superior performance often translates to long-term cost-effectiveness through enhanced data reliability, reduced need for repeat analyses, and streamlined method validation.
Cost-Effectiveness Analysis
The selection of an internal standard is a balance between upfront cost and the potential downstream expenses associated with inaccurate or imprecise data.
| Internal Standard | Type | Typical Price (USD) | Cost per Analysis (USD) | Key Considerations |
| This compound | Stable Isotope-Labeled | $150 - $500 / mg | Low (µ g/analysis ) | Highest accuracy and precision; effectively minimizes matrix effects; considered best practice by regulatory agencies. |
| Diazepam-d5 | Deuterated Structural Analog | $100 - $300 / mg | Low (µ g/analysis ) | Good performance, but potential for slight differences in chromatographic retention and ionization response compared to the analyte. |
| Clonazepam-d4 | Deuterated Parent Drug | $150 - $400 / mg | Low (µ g/analysis ) | Can be a suitable alternative if this compound is unavailable; however, metabolic stability may differ from the analyte. |
| Oxazepam-d5 | Deuterated Structural Analog | $120 - $350 / mg | Low (µ g/analysis ) | A viable option with good performance characteristics, subject to validation of co-elution and response. |
| Diazepam | Non-Labeled Structural Analog | $10 - $50 / g | Very Low | Significantly higher risk of inaccurate quantification due to differences in physicochemical properties and susceptibility to matrix effects. Not recommended for regulated bioanalysis. |
| Clonazepam | Non-Labeled Parent Drug | $15 - $60 / g | Very Low | Similar drawbacks to using non-labeled diazepam; not an ideal choice for precise quantification. |
| Oxazepam | Non-Labeled Structural Analog | $20 - $70 / g | Very Low | Prone to the same issues as other non-labeled analogs, making it a less reliable option. |
Note: Prices are estimates and can vary significantly between suppliers and based on purity and quantity. Cost per analysis is generally low for all options as only microgram quantities are typically used per sample.
Performance Comparison: The Gold Standard of Deuterated Internal Standards
The primary advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to mimic the behavior of the analyte throughout the analytical process. This is crucial for mitigating variability and ensuring the accuracy and precision of the results.
| Performance Parameter | This compound | Non-Deuterated Analogs (e.g., Diazepam) |
| Accuracy | High (typically within ±15% of nominal value) | Variable; can be significantly biased due to differential matrix effects and extraction recovery. |
| Precision | High (typically <15% CV) | Lower; more susceptible to variations in sample processing and instrument response. |
| Matrix Effect | Effectively compensated | Prone to significant ion suppression or enhancement, leading to inaccurate results. |
| Extraction Recovery | Closely tracks analyte recovery | May differ from analyte recovery, leading to systematic errors. |
| Chromatographic Behavior | Co-elutes with the analyte | May have different retention times, leading to differential matrix effects. |
| Regulatory Acceptance | Widely accepted and preferred | May not be acceptable for regulated bioanalysis without extensive validation and justification. |
Studies have consistently demonstrated that deuterated internal standards provide superior data quality in bioanalytical assays[1][2][3]. While a structural analog may seem like a cost-saving measure, the potential for erroneous data, failed batches, and the need for extensive troubleshooting can quickly offset any initial savings.
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis of 7-aminoclonazepam.
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a common approach for extracting 7-aminoclonazepam from a complex biological matrix like urine.
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of a 1 µg/mL solution of this compound in methanol (B129727).
-
Add 1 mL of 100 mM sodium acetate (B1210297) buffer (pH 5.0).
-
Vortex the sample for 10 seconds.
-
To hydrolyze conjugated metabolites, add 20 µL of β-glucuronidase enzyme and incubate at 60°C for 1 hour.
-
-
Solid-Phase Extraction:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
These are typical parameters for the chromatographic separation and mass spectrometric detection of 7-aminoclonazepam and its deuterated internal standard.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-Aminoclonazepam: m/z 286.1 → 222.1 (quantifier), m/z 286.1 → 121.1 (qualifier)
-
This compound: m/z 290.1 → 226.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Visualizing the Workflow and Logic
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for the quantification of 7-aminoclonazepam using this compound as an internal standard.
Caption: Logical decision-making process for selecting an internal standard for 7-aminoclonazepam analysis.
Conclusion
While the initial investment in this compound may be higher than for non-deuterated alternatives, its use is a more cost-effective strategy in the long run for regulated and quantitative bioanalysis. The superior accuracy, precision, and reliability of data obtained using a stable isotope-labeled internal standard minimize the risk of costly study failures, repeat analyses, and regulatory scrutiny. For researchers, scientists, and drug development professionals, the adoption of this compound as the internal standard of choice for 7-aminoclonazepam quantification is a sound scientific and economic decision.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
